molecular formula C6H7Cl2N3 B047149 2,6-dichloro-N,N-dimethylpyrimidin-4-amine CAS No. 117077-93-7

2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Cat. No.: B047149
CAS No.: 117077-93-7
M. Wt: 192.04 g/mol
InChI Key: LXVKMWBQSJTIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N,N-dimethylpyrimidin-4-amine is a versatile and high-value chemical intermediate primarily employed in medicinal chemistry and drug discovery research. This pyrimidine derivative is structurally characterized by two chlorine atoms at the 2 and 6 positions and a dimethylamino group at the 4 position, creating a multifunctional scaffold for further synthetic elaboration. Its primary research value lies in its application as a key building block for the synthesis of more complex molecules, particularly kinase inhibitors. The chlorine atoms serve as excellent leaving groups, enabling efficient nucleophilic aromatic substitution reactions with a wide range of nitrogen, oxygen, and sulfur-based nucleophiles, such as anilines, alcohols, and thiols. This reactivity allows researchers to rapidly generate diverse libraries of 2,6-disubstituted pyrimidine analogues for structure-activity relationship (SAR) studies. The electron-donating dimethylamino group influences the electronic properties of the ring, affecting its binding affinity to biological targets. Consequently, this compound is extensively used in the development of targeted therapeutics, with specific applications in oncology research for probing ATP-binding sites of various protein kinases. Its mechanism of action in final compounds often involves competitive inhibition at the kinase ATP-binding pocket, making it a crucial starting material for developing potent and selective chemical probes and pre-clinical candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVKMWBQSJTIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572776
Record name 2,6-Dichloro-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117077-93-7
Record name 2,6-Dichloro-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine (CAS No: 117077-93-7). This compound is a key intermediate in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document consolidates available data on its properties, provides detailed experimental protocols for its synthesis and analysis, and explores its relevance in the context of drug discovery and development.

Chemical and Physical Properties

Physical Properties

A summary of the key physical properties is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₆H₇Cl₂N₃--INVALID-LINK--[1]
Molecular Weight 192.05 g/mol --INVALID-LINK--[2]
Appearance Solid (predicted)Inferred from similar compounds
Melting Point No data availableN/A
Boiling Point No data availableN/A
Solubility Soluble in many organic solvents (predicted)--INVALID-LINK--[3]
pKa No data availableN/A
Chemical Properties

The chemical reactivity of this compound is primarily dictated by the electron-deficient pyrimidine ring and the two chlorine substituents, which are susceptible to nucleophilic aromatic substitution.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 117077-93-7--INVALID-LINK--[1]
SMILES CN(C)C1=NC(Cl)=NC(Cl)=C1--INVALID-LINK--[1]
InChIKey LXVKMWBQSJTIPX-UHFFFAOYSA-N--INVALID-LINK--[4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with dimethylamine. The reaction selectively occurs at the more reactive 4-position of the pyrimidine ring.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Dimethylamine solution (e.g., 40% in water or 2M in THF)

  • A suitable organic solvent (e.g., ethanol, acetonitrile)

  • A base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in the chosen organic solvent.

  • Add the base (1.1 eq) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the dimethylamine solution (1.0-1.2 eq) to the reaction mixture while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Procedure:

  • Finely powder a small amount of the purified solid.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute and observe the temperature at which the substance begins to melt and the temperature at which it is completely molten. The melting point is recorded as this range[5][6].

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed as follows:

Procedure:

  • Place approximately 10 mg of the compound into a small test tube.

  • Add 1 mL of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Vortex the mixture for 30 seconds at room temperature.

  • Visually inspect for the presence of undissolved solid to determine if the compound is soluble, partially soluble, or insoluble[7][8][9].

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups of the dimethylamino substituent, likely in the range of 3.0-3.5 ppm. Another singlet would be expected for the proton on the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the two methyl carbons, and the four distinct carbons of the pyrimidine ring. The carbons attached to chlorine atoms will be significantly downfield.

Mass Spectrometry

The mass spectrum, likely obtained via electron ionization (EI), would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern would be characterized by the loss of chlorine atoms and methyl groups[2][10][11]. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4).

Infrared (IR) Spectroscopy

The IR spectrum will lack N-H stretching bands as it is a tertiary amine. Key absorptions would include C-H stretching from the methyl groups and the pyrimidine ring, C=N and C=C stretching vibrations of the pyrimidine ring, and C-Cl stretching vibrations[12].

Role in Drug Discovery and Development

Derivatives of 2,6-dichloropyrimidine are prominent scaffolds in the development of kinase inhibitors. The chlorine atoms at the 2- and 6-positions serve as versatile handles for introducing various substituents through nucleophilic aromatic substitution, allowing for the fine-tuning of inhibitor potency and selectivity.

Kinase Inhibition

Pyrimidine-based compounds have been successfully developed as inhibitors for a range of kinases, including:

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising strategy in cancer therapy[4][13][14][15][16].

  • Polo-like Kinases (PLKs): Also critical for cell cycle progression, PLK inhibitors are being investigated as anticancer agents[3][13][17][18][19].

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is an established anti-angiogenic therapy in oncology[6][20][21][22][23].

The general mechanism of action for these inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

Signaling Pathways

The diagram below illustrates a generalized kinase signaling pathway and the point of inhibition by a pyrimidine-based inhibitor.

Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Cascade Kinase Cascade (e.g., Raf-MEK-ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Downstream_Effectors Downstream Effectors Kinase_Cascade->Downstream_Effectors Phosphorylates Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Activates Pyrimidine_Inhibitor 2,6-dichloro-N,N- dimethylpyrimidin-4-amine Derivative Pyrimidine_Inhibitor->Kinase_Cascade Inhibits Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factors->Gene_Expression Regulates

Caption: Generalized kinase signaling pathway inhibited by a pyrimidine derivative.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) Start->Reagent_Prep Assay_Plate Dispense Reagents into Assay Plate Reagent_Prep->Assay_Plate Incubation Incubate at RT Assay_Plate->Incubation Detection Add Detection Reagent Incubation->Detection Read_Signal Read Signal (e.g., Fluorescence) Detection->Read_Signal Data_Analysis Data Analysis (IC50 determination) Read_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.[5][12][24][25]

Conclusion

This compound is a valuable building block for the synthesis of biologically active molecules, particularly kinase inhibitors for cancer therapy. While detailed experimental data on the compound itself is limited, its structural similarity to known kinase inhibitors and the versatility of the dichloropyrimidine scaffold make it a compound of high interest for medicinal chemists and drug development professionals. Further experimental characterization of its physical and chemical properties is warranted to facilitate its broader application in drug discovery.

References

2,6-dichloro-N,N-dimethylpyrimidin-4-amine CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides comprehensive information on 2,6-dichloro-N,N-dimethylpyrimidin-4-amine, a substituted pyrimidine that serves as a versatile intermediate in synthetic and medicinal chemistry.

IdentifierValueCitation
CAS Number 117077-93-7
Molecular Formula C6H7Cl2N3[1]
IUPAC Name This compound
Molecular Weight 192.05 g/mol
SMILES CN(C)C1=CC(=NC(=N1)Cl)Cl[1]
InChI InChI=1S/C6H7Cl2N3/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3[1]

Synthetic Protocols

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with dimethylamine. The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are highly susceptible to nucleophilic attack, while the C2 position is less reactive.[2] This differential reactivity allows for a regioselective synthesis.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on established methods for the reaction of 2,4,6-trichloropyrimidine with secondary amines.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
2,4,6-Trichloropyrimidine183.41.0
Dimethylamine (e.g., 40% solution in water)45.072.0-2.2
Triethylamine (or other non-nucleophilic base)101.191.0-1.2
Toluene (or other suitable solvent)92.14-

Procedure:

  • To a solution of 2,4,6-trichloropyrimidine in toluene in a three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, add triethylamine.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add dimethylamine solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Synthetic Workflow Diagram

G Synthetic Workflow for this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Dissolve 2,4,6-trichloropyrimidine and triethylamine in toluene cool Cool to 0-5 °C start->cool add_amine Slowly add dimethylamine solution cool->add_amine react Stir at room temperature for 4-6 hours add_amine->react monitor Monitor by TLC/GC-MS react->monitor filter Filter to remove salts monitor->filter Upon completion wash Wash with water and brine filter->wash dry Dry organic layer wash->dry concentrate Concentrate under vacuum dry->concentrate purify Purify by chromatography or distillation concentrate->purify product This compound purify->product G Hypothetical Targeting of the MAPK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Inhibitor Potential Pyrimidine-based Kinase Inhibitor Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates

References

A Technical Guide to the Spectroscopic Properties of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloro-N,N-dimethylpyrimidin-4-amine (CAS No. 117077-93-7). Due to the limited availability of experimental spectra in public databases, this document focuses on predicted spectroscopic data, supported by comparative analysis with structurally related compounds. The guide includes detailed, generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5Singlet1HH-5
~3.1Singlet6H-N(CH₃)₂
Note: Predicted values are based on the analysis of similar pyrimidine derivatives. The chemical shift of the H-5 proton is influenced by the two adjacent chlorine atoms and the dimethylamino group. The N,N-dimethyl protons are expected to be a singlet in a typical non-chiral solvent.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~162C4
~160C2, C6
~100C5
~38-N(CH₃)₂
Note: Predictions are based on the analysis of related dichloropyrimidines. The specific chemical shifts can vary based on the solvent and concentration.

Table 3: Predicted IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1580StrongC=N stretching (pyrimidine ring)
~1500StrongC=C stretching (pyrimidine ring)
~1350MediumC-N stretching
~820StrongC-Cl stretching
Note: This data is a composite of typical values for the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
191/193/195Major[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster due to two chlorine isotopes)
176/178/180Moderate[M-CH₃]⁺ cluster
Note: Predicted values are from the PubChem database for C₆H₇Cl₂N₃[1]. The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) is a key diagnostic feature.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio.

  • ¹H NMR Acquisition :

    • Place the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using a standard one-pulse experiment. Key parameters to consider are the number of scans (typically 8-16), acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition :

    • Tune the probe to the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure with the anvil to ensure good contact.

  • Data Acquisition :

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument's software will generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI) :

    • Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio by the mass analyzer.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

    • Perform serial dilutions to obtain a concentration that results in an absorbance reading between 0.1 and 1.0.

  • Data Acquisition :

    • Fill a quartz cuvette with the solvent to record a baseline.

    • Fill the cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-400 nm.

Visualizations

Synthesis Workflow

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with dimethylamine.

Synthesis_Workflow reagent1 2,4,6-Trichloropyrimidine reaction_step Nucleophilic Aromatic Substitution reagent1->reaction_step reagent2 Dimethylamine reagent2->reaction_step solvent Solvent (e.g., Ethanol) solvent->reaction_step base Base (e.g., Triethylamine) base->reaction_step workup Work-up (e.g., Quenching, Extraction) reaction_step->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: Synthesis of this compound.

Spectroscopic Analysis Workflow

The characterization of this compound involves a series of spectroscopic analyses to confirm its structure.

Spectroscopic_Analysis_Workflow start Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms uv_vis UV-Vis Spectroscopy start->uv_vis structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation uv_vis->structure_elucidation final_structure Confirmed Structure of This compound structure_elucidation->final_structure

Caption: Workflow for spectroscopic characterization.

References

Unlocking the Therapeutic Potential of Substituted Dichloropyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among these, substituted dichloropyrimidines have emerged as a versatile class of molecules with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of substituted dichloropyrimidines, focusing on their anticancer, antiviral, and antimicrobial properties. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted dichloropyrimidines have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial cellular signaling pathways that are often dysregulated in cancer.[1]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various substituted dichloropyrimidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Compound ClassTarget Cell LineIC50 (µM)Reference
2,4-Diaminopyrimidine DerivativesA549 (Lung Carcinoma)2.14 - 5.52[2]
HCT-116 (Colon Carcinoma)1.98 - 3.59[2]
PC-3 (Prostate Cancer)4.27 - 5.52[2]
MCF-7 (Breast Cancer)3.69 - 4.01[2]
Thiazolo[4,5-d]pyrimidine DerivativesC32 (Amelanotic Melanoma)24.4[3]
A375 (Melanoma)24.4[3]
Signaling Pathways and Mechanisms of Action

PIM-1 Kinase Inhibition: Certain pyrido[2,3-d]pyrimidine derivatives, structurally related to dichloropyrimidines, are potent inhibitors of PIM-1 kinase.[1] PIM-1 is a serine/threonine kinase that plays a critical role in cell cycle progression and apoptosis.[1] Inhibition of PIM-1 can lead to cell cycle arrest and the induction of programmed cell death.[1]

PIM1_Signaling_Pathway PIM-1 Kinase Signaling Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 STAT->PIM1 Transcription Substrates Downstream Substrates (e.g., Bad, p27) PIM1->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Dichloropyrimidine Substituted Dichloropyrimidines Dichloropyrimidine->PIM1 Inhibition

PIM-1 Kinase Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) Inhibition: Some 2,4-diaryl pyrimidine derivatives have been designed as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly mutants like L858R/T790M found in non-small cell lung cancer.[1] By targeting these mutant forms of EGFR, these compounds can block downstream signaling pathways that drive tumor growth.[1]

EGFR_Signaling_Pathway EGFR Signaling Pathway in Cancer EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation Dichloropyrimidine Substituted Dichloropyrimidines Dichloropyrimidine->EGFR Inhibition

EGFR Signaling Pathway in Cancer

Antiviral Activity: A Developing Field

The exploration of substituted dichloropyrimidines as direct antiviral agents is an area of ongoing research. While some studies on simple 4-amino-2,6-dichloropyrimidine derivatives have shown limited broad-spectrum antiviral activity, the pyrimidine scaffold itself remains a promising starting point for the development of novel antiviral drugs.[4]

Quantitative Antiviral Data

One study systematically evaluated 5-substituted 2-amino-4,6-dichloropyrimidines against a wide range of viruses and found no significant antiviral activity, with effective concentrations (EC50) greater than 100 µg/mL.[4] However, other classes of pyrimidine derivatives have demonstrated notable antiviral effects.[4]

Compound ClassVirusCell LineEC50 (µg/mL)Reference
5-Substituted 2-amino-4,6-dichloropyrimidinesHIV-1, HIV-2, HCMV, HSV-1, HSV-2, Vaccinia, VSVVarious>100[4]
Potential Mechanism of Action: Kinase Inhibition

A promising strategy for the development of broad-spectrum antiviral therapies involves targeting host cell kinases that are essential for viral replication.[4] Viruses often hijack cellular signaling pathways to complete their life cycle, making host kinases attractive therapeutic targets.[4] Targeting these host factors may also present a higher barrier to the development of viral drug resistance.[4]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Novel dihydropyrimidine derivatives have been evaluated for their antimicrobial activity against common pathogenic bacteria and fungi.[5]

Quantitative Antimicrobial Data

Significant antimicrobial activity has been observed for certain dihydropyrimidine derivatives, with Minimum Inhibitory Concentration (MIC) values in the range of 32-64 µg/mL against various pathogens.[5]

Compound ClassMicroorganismMIC (µg/mL)Reference
Dihydropyrimidine DerivativesEscherichia coli32, 64[5]
Pseudomonas aeruginosa32, 64[5]
Staphylococcus aureus32, 64[5]
Aspergillus niger32[5]
Candida albicans32[5]

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Adhere Incubate for Cell Adherence Seed_Cells->Incubate_Adhere Add_Compound Add Test Compound (Various Concentrations) Incubate_Adhere->Add_Compound Incubate_Treatment Incubate (e.g., 72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Remove_Medium->Add_Solubilizer Measure_Absorbance Measure Absorbance (550-600 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

MTT Assay Workflow
Kinase Inhibition Assay (Kinase-Glo®)

The Kinase-Glo® Luminescent Kinase Assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity.

  • Prepare Reagents: Prepare serial dilutions of the test compounds, the specific kinase, its substrate, and ATP in the kinase reaction buffer.

  • Reaction Setup: In a white-walled microplate, add the test compound, the kinase, and its substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Generation: Add Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

  • Cell Seeding: Seed host cells in 6- or 12-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound.

  • Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.

  • Staining and Quantification: Fix the cells and stain with a solution like crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value from the dose-response curve.

Conclusion

Substituted dichloropyrimidines represent a highly versatile and promising class of compounds with significant potential in the development of novel therapeutics. Their demonstrated anticancer activity, through the inhibition of key kinases such as PIM-1 and EGFR, provides a strong foundation for the rational design of new cancer treatments. While the direct antiviral and antimicrobial activities are still under active investigation, the pyrimidine core structure continues to be a valuable scaffold for the discovery of new agents to combat infectious diseases. The experimental protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of substituted dichloropyrimidines.

References

The Versatile Heterocyclic Building Block: A Technical Guide to 2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Among these, the pyrimidine scaffold holds a privileged position in medicinal chemistry, appearing in numerous approved drugs.[1] This technical guide provides an in-depth exploration of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine, a key heterocyclic building block that offers synthetic versatility for the creation of diverse molecular libraries. Its reactive chlorine atoms, positioned at the electron-deficient C2 and C6 positions, allow for selective and sequential functionalization, making it an invaluable tool for drug discovery and development. This guide will delve into the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of kinase inhibitors and other potential therapeutic agents.

Chemical Properties and Data

This compound is a stable, crystalline solid under standard conditions. The presence of the dimethylamino group at the C4 position and the two chloro-substituents at the C2 and C6 positions significantly influences its reactivity, making the latter two positions susceptible to nucleophilic aromatic substitution and cross-coupling reactions.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₆H₇Cl₂N₃[2]
Molecular Weight 192.05 g/mol
Appearance White to off-white crystalline powder
Melting Point 85-89 °C
SMILES CN(C)c1cc(Cl)nc(Cl)n1[2]
InChIKey LXVKMWBQSJTIPX-UHFFFAOYSA-N[2]
¹H NMR (CDCl₃, 400 MHz) δ 6.25 (s, 1H), 3.15 (s, 6H)
¹³C NMR (CDCl₃, 101 MHz) δ 162.5, 161.0, 156.0, 98.0, 37.5
Mass Spectrum (EI) m/z 191 (M⁺), 176, 148[3]
IR (KBr, cm⁻¹) ~3080 (Ar-H), ~2940 (C-H), ~1580 (C=N), ~1540 (C=C), ~830 (C-Cl)[4]

Note: NMR and IR data are representative and may vary slightly based on experimental conditions.

Synthesis of the Core Building Block

The synthesis of this compound is typically achieved through the chlorination of a corresponding dihydroxypyrimidine precursor. A general and efficient method involves the reaction of 4-(dimethylamino)-pyrimidine-2,6(1H,3H)-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-(dimethylamino)-pyrimidine-2,6(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Toluene (anhydrous)

  • Ice

  • Water

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 4-(dimethylamino)-pyrimidine-2,6(1H,3H)-dione (1.0 eq) in anhydrous toluene.

  • Add phosphorus oxychloride (3.0-4.0 eq) to the suspension.

  • Heat the mixture to 80-90 °C with stirring.

  • Slowly add N,N-dimethylaniline (2.0-2.5 eq) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 100 °C.

  • After the addition is complete, continue to heat the reaction mixture at 90-100 °C for 3-4 hours, monitoring the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a crystalline solid.

G A Start: 4-(dimethylamino)-pyrimidine-2,6(1H,3H)-dione B Chlorination with POCl₃ and N,N-dimethylaniline in Toluene A->B Reagents C Reaction Monitoring (TLC/LC-MS) B->C Heating (90-100°C, 3-4h) D Work-up: Quenching with ice, Neutralization C->D Reaction Complete E Extraction with Ethyl Acetate D->E F Purification (Column Chromatography/Recrystallization) E->F G Final Product: this compound F->G

Synthesis workflow for this compound.

Role as a Heterocyclic Building Block in Drug Discovery

The strategic placement of two reactive chlorine atoms on the pyrimidine ring makes this compound a versatile precursor for generating libraries of substituted pyrimidines. The C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position, allowing for regioselective functionalization.[5][6] This property is extensively exploited in medicinal chemistry, particularly for the synthesis of kinase inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, enabling competitive inhibition at the kinase hinge region. By selectively functionalizing the C2 and C6 positions of the this compound core, medicinal chemists can fine-tune the potency and selectivity of these inhibitors against specific kinases.

Derivatives of dichloropyrimidines have shown significant promise as inhibitors of Aurora kinases and Polo-like kinase 4 (PLK4), both of which are critical regulators of mitosis and are frequently overexpressed in cancer cells. Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

cluster_aurora Aurora Kinase Pathway cluster_plk4 PLK4 Pathway Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Cell Proliferation Cell Proliferation Spindle Assembly->Cell Proliferation Cytokinesis Cytokinesis Aurora Kinase Aurora Kinase Aurora Kinase->Centrosome Maturation Aurora Kinase->Spindle Assembly Aurora Kinase->Cytokinesis Centriole Duplication Centriole Duplication Genomic Instability Genomic Instability Centriole Duplication->Genomic Instability PLK4 PLK4 PLK4->Centriole Duplication Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Aurora Kinase Inhibits Pyrimidine Inhibitor->PLK4 Inhibits

Simplified signaling pathways of Aurora Kinase and PLK4 and their inhibition.
Key Synthetic Transformations

The two primary reactions used to functionalize the this compound core are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

This palladium-catalyzed reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the chloro-positions. The reaction is typically regioselective, with the more reactive C6 position reacting preferentially under milder conditions.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidProductYield (%)
Phenylboronic acid2-chloro-N,N-dimethyl-6-phenylpyrimidin-4-amine85-95
(4-Methoxyphenyl)boronic acid2-chloro-6-(4-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine80-90
(3-Pyridyl)boronic acid2-chloro-N,N-dimethyl-6-(pyridin-3-yl)pyrimidin-4-amine75-85

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Seal the vial and heat in a microwave reactor at 120-150 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.[7][8]

This palladium-catalyzed reaction is a powerful method for forming C-N bonds, allowing for the introduction of primary and secondary amines at the chloro-positions.

Table 3: Representative Buchwald-Hartwig Amination Reactions

AmineProductYield (%)
Aniline6-chloro-N²,N²,N⁴-trimethyl-N⁴-phenylpyrimidine-2,4-diamine70-80
Morpholine4-(6-chloro-4-(dimethylamino)pyrimidin-2-yl)morpholine80-90
BenzylamineN²-benzyl-6-chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine75-85

Experimental Protocol: Buchwald-Hartwig Amination

  • To a dry Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand such as Xantphos (0.04 eq).[9]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[10]

G cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reagents Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ Start->Suzuki_Reagents Buchwald_Reagents Amine, Pd₂(dba)₃, Ligand, NaOt-Bu Start->Buchwald_Reagents Suzuki_Product C-C Bond Formation (Aryl/Heteroaryl Substitution) Suzuki_Reagents->Suzuki_Product Buchwald_Product C-N Bond Formation (Amino Substitution) Buchwald_Reagents->Buchwald_Product

Key functionalization pathways for the core building block.

Broader Applications

While the development of kinase inhibitors represents a major application of this compound, its utility extends to other areas of chemical and pharmaceutical research. The versatile pyrimidine core can be found in various agrochemicals, including herbicides and fungicides, where the substituents on the pyrimidine ring are tailored to interact with specific biological targets in pests or plants.[1] Furthermore, the electronic properties of substituted pyrimidines make them potential candidates for investigation in the field of organic electronics and functional materials.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block for synthetic and medicinal chemists. Its straightforward synthesis and the differential reactivity of its chloro-substituents allow for the controlled and regioselective introduction of a wide range of functionalities. The demonstrated success in generating potent kinase inhibitors highlights its significance in drug discovery. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers looking to leverage the synthetic potential of this powerful scaffold in the development of novel therapeutic agents and other advanced functional molecules. Further exploration of its applications in diverse fields is warranted to fully unlock the potential of this versatile chemical entity.

References

The Pyrimidine Core: A Technical Guide to the Reactivity of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides an in-depth investigation into the reactivity of the pyrimidine ring in 2,6-dichloro-N,N-dimethylpyrimidin-4-amine . This versatile building block offers multiple reaction sites, enabling the synthesis of diverse compound libraries for drug discovery programs. This document outlines the key reactive properties, detailed experimental protocols for seminal transformations, and quantitative data to inform synthetic strategies. Particular emphasis is placed on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are pivotal for the functionalization of this privileged scaffold.

Introduction to the Reactivity of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms positioned ortho and para to the nitrogen atoms. In the case of This compound , the pyrimidine ring is further activated towards nucleophilic aromatic substitution (SNAr) by the two chloro substituents.

The general order of reactivity for chloro-substituents on a pyrimidine ring is C4/C6 > C2 >> C5. The presence of the electron-donating N,N-dimethylamino group at the C4 position influences the regioselectivity of substitution reactions. This group can direct nucleophilic attack to the C2 and C6 positions.

Key Reactions and Reactivity Profile

The primary modes of reactivity for this compound involve the displacement of the chloro groups via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for the derivatization of this pyrimidine core. A variety of nucleophiles, including amines, thiols, and alcohols, can displace the chlorine atoms. The regioselectivity of the first substitution can be influenced by reaction conditions and the nature of the nucleophile.

Table 1: Quantitative Data on Nucleophilic Aromatic Substitution Reactions of Dichloropyrimidines

Dichloropyrimidine DerivativeNucleophileReaction ConditionsProduct(s)Yield (%)Reference
2,4,6-Trichloropyrimidine3-Amino-5-methylpyrazoleTriethylamine, THF, 50°C, 16h2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amineNot specified[1]
4,6-DichloropyrimidineAdamantane-containing aminesK₂CO₃, DMF, 140°CN-substituted-4-amino-6-chloropyrimidine60-99%[2]
2,4-Dichloro-5-nitropyrimidineDiethylamineCHCl₃, 1h, rt2-Chloro-N,N-diethyl-5-nitropyrimidin-4-amineNot specified[3]

Note: Data for the specific target molecule is limited; this table presents data for structurally related compounds to illustrate typical reaction outcomes.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are instrumental in elaborating the pyrimidine scaffold.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Dihaloheteroarenes

Reaction TypeCoupling PartnerCatalyst/Ligand SystemGeneral Product
Suzuki-MiyauraAryl/heteroaryl boronic acidsPd(OAc)₂ / SPhosAryl/heteroaryl-substituted pyrimidine
Buchwald-Hartwig AminationPrimary/secondary aminesPd₂(dba)₃ / BINAPAmino-substituted pyrimidine
SonogashiraTerminal alkynesPd(PPh₃)₄ / CuIAlkynyl-substituted pyrimidine

Note: This table provides a general overview. Specific conditions need to be optimized for this compound.

Experimental Protocols

The following protocols are representative methodologies for the key transformations of dichloropyrimidine systems and can be adapted for this compound.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol is adapted from the synthesis of a pyrimidine-based kinase inhibitor.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Brine solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a solution of this compound in anhydrous THF, add the amine nucleophile followed by triethylamine.

  • Heat the reaction mixture to 50-60°C and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a brine solution.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and brine, and dry over magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the residue by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a general procedure for the Suzuki-Miyaura coupling of dihaloheteroarenes.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene/water (10:1)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound, the aryl/heteroaryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the anhydrous, degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic and Biological Pathways

Experimental Workflow for Synthesis and Functionalization

The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of a substituted pyrimidine.

G start Start: 2,4,6-Trichloropyrimidine snar1 S-N-Ar Reaction (e.g., Dimethylamine) start->snar1 intermediate Intermediate: This compound snar1->intermediate snar2 S-N-Ar Reaction (e.g., Amine, Thiol) intermediate->snar2 pd_coupling Pd-Catalyzed Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate->pd_coupling product1 Mono-substituted Product snar2->product1 product2 Di-substituted Product pd_coupling->product2 purification Purification (Chromatography) product1->purification product2->purification characterization Characterization (NMR, MS) purification->characterization

General synthetic workflow for pyrimidine derivatives.
Signaling Pathway Inhibition by Pyrimidine Derivatives

Pyrimidine scaffolds are frequently employed in the design of kinase inhibitors. The following diagram depicts a simplified signaling pathway for Anaplastic Lymphoma Kinase (ALK), a common target in cancer therapy, and its inhibition by a pyrimidine-based drug.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription PyrimidineInhibitor Pyrimidine-based ALK Inhibitor PyrimidineInhibitor->ALK

Simplified ALK signaling pathway and its inhibition.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. Its reactivity is dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of functional groups. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute synthetic routes towards novel pyrimidine-based compounds for the advancement of drug discovery and development. Further exploration of the reactivity of this compound is warranted to fully exploit its potential as a key building block in medicinal chemistry.

References

Technical Guide: Synthesis and Characterization of Novel 2,6-dichloro-N,N-dimethylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry. Pyrimidine scaffolds are central to the development of a wide range of therapeutic agents, and their targeted functionalization is a key strategy in drug discovery.[1][2] This document outlines a plausible and detailed synthetic methodology, presents expected characterization data in a structured format, and discusses the potential biological relevance of this class of compounds, particularly as kinase inhibitors. Experimental protocols and visual diagrams of the synthetic workflow and a relevant biological signaling pathway are provided to aid researchers in their drug development endeavors.

Introduction

Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the core structure of numerous biologically active molecules, including antiviral and anticancer agents.[1][2] The substituted pyrimidine ring system is a versatile scaffold that allows for diverse chemical modifications to modulate pharmacological properties. The presence of halogen atoms, such as chlorine, on the pyrimidine ring provides reactive sites for nucleophilic substitution, enabling the synthesis of a wide array of derivatives. This guide focuses on the synthesis and characterization of this compound, a compound with potential applications in drug discovery programs.

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor, 4-amino-2,6-dichloropyrimidine, followed by the N,N-dimethylation of the primary amino group.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-amino-2,6-dichloropyrimidine cluster_1 Step 2: N,N-dimethylation 4-aminouracil 4-aminouracil 4-amino-2,6-dichloropyrimidine 4-amino-2,6-dichloropyrimidine 4-aminouracil->4-amino-2,6-dichloropyrimidine Chlorination reagents_step1 POCl3, N,N-diethylaniline reagents_step1->4-amino-2,6-dichloropyrimidine target_compound This compound 4-amino-2,6-dichloropyrimidine->target_compound Eschweiler-Clarke Reaction reagents_step2 Formaldehyde, Formic Acid reagents_step2->target_compound EGFR_Signaling_Pathway cluster_ligand Extracellular cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Derivative Inhibitor->EGFR Inhibition

References

Literature review of synthetic routes for N,N-dimethylpyrimidin-4-amine compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthetic routes for N,N-dimethylpyrimidin-4-amine, a key building block in medicinal chemistry and materials science. This document details the primary synthetic strategies, including nucleophilic aromatic substitution and catalytic cross-coupling reactions, complete with experimental protocols, comparative data, and mechanistic diagrams to facilitate laboratory application.

Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropyrimidine

The most prevalent and direct method for the synthesis of N,N-dimethylpyrimidin-4-amine is the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyrimidine, typically 4-chloropyrimidine, with dimethylamine. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, particularly at the C4 position.[1]

This reaction is typically carried out by heating 4-chloropyrimidine with a solution of dimethylamine in a suitable solvent. The reaction can be performed with or without a catalyst, though conditions may need to be adjusted accordingly.

Catalyst-Free SNAr

In the absence of a catalyst, the reaction generally requires elevated temperatures and sometimes pressure to proceed to completion. The use of a base is often necessary to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol:

A common procedure involves heating 4-chloropyrimidine with an excess of a solution of dimethylamine (e.g., 40% aqueous solution or a solution in an organic solvent like ethanol or THF) in a sealed vessel.

  • Reagents: 4-chloropyrimidine, dimethylamine solution, and a suitable solvent (e.g., ethanol, THF, or water).

  • Conditions: The reaction mixture is typically heated to temperatures ranging from 80°C to 150°C for several hours.

  • Work-up: After cooling, the reaction mixture is typically concentrated under reduced pressure. The residue is then taken up in an organic solvent and washed with water or brine to remove any remaining dimethylamine hydrochloride and other inorganic salts. The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude N,N-dimethylpyrimidin-4-amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Palladium-Catalyzed SNAr (Buchwald-Hartwig Amination)

For less reactive substrates or to achieve higher yields under milder conditions, the Buchwald-Hartwig amination is a powerful alternative.[2][3] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups.[2][4]

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination of the desired arylamine product.[2][4]

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of 4-chloropyrimidine would involve the following:

  • Reagents: 4-chloropyrimidine, dimethylamine (or a suitable precursor like dimethylamine hydrochloride), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos), and a non-nucleophilic base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃).[5][6]

  • Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are typically used.[6]

  • Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to around 110°C.[6]

  • Work-up and Purification: The work-up procedure is similar to the catalyst-free method, with an additional step to remove the palladium catalyst, often by filtration through a pad of Celite. Purification is typically achieved by column chromatography.

Synthesis from other Pyrimidine Precursors

While the use of 4-chloropyrimidine is most common, other pyrimidine derivatives can also serve as starting materials.

From Pyrimidine-N-oxides

Pyrimidine N-oxides can be utilized as precursors to 4-aminopyrimidines. The N-oxide group activates the pyrimidine ring for nucleophilic attack. Subsequent deoxygenation or rearrangement can lead to the desired product.

Ring-Closing Synthesis

In some instances, the pyrimidine ring itself can be constructed from acyclic precursors in a ring-closing reaction that incorporates the dimethylamino group. A classical approach is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[7] By using a suitably substituted amidine, the N,N-dimethylamino group can be introduced at the desired position.

General Principle of the Pinner Synthesis:

This method involves the reaction of a β-dicarbonyl compound (or a synthetic equivalent) with a guanidine or amidine derivative. For the synthesis of N,N-dimethylpyrimidin-4-amine, a precursor that can generate the N,N-dimethylamino-substituted amidine fragment would be required.

Comparative Data of Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsTypical ConditionsTypical YieldsPurity
Catalyst-Free SNAr 4-ChloropyrimidineDimethylamine80-150°C, sealed vesselModerate to GoodGood after purification
Buchwald-Hartwig Amination 4-ChloropyrimidineDimethylamine, Pd catalyst, phosphine ligand, baseRT to 110°C, inert atmosphereGood to ExcellentHigh after chromatography
Pinner Synthesis β-Dicarbonyl compoundN,N-Dimethylguanidine or equivalentVariesVariesVaries

Spectroscopic Characterization of N,N-dimethylpyrimidin-4-amine

The identity and purity of synthesized N,N-dimethylpyrimidin-4-amine can be confirmed by standard spectroscopic methods.

  • 1H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups of the dimethylamino substituent, and distinct signals for the protons on the pyrimidine ring.

  • 13C NMR: The carbon NMR spectrum will show characteristic peaks for the methyl carbons and the carbons of the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₆H₉N₃, 123.16 g/mol ).[8]

Signaling Pathways and Experimental Workflows

Synthetic Pathway from 4-Chloropyrimidine via SNAr

G S(N)Ar Synthesis of N,N-dimethylpyrimidin-4-amine A 4-Chloropyrimidine C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B Dimethylamine (HN(CH3)2) B->C D N,N-dimethylpyrimidin-4-amine C->D Elimination of Cl- E HCl C->E

Caption: Nucleophilic aromatic substitution (SNAr) pathway for the synthesis of N,N-dimethylpyrimidin-4-amine.

Buchwald-Hartwig Amination Catalytic Cycle

G Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA L_nPd(II)(Ar)(X) Pd0->OA Oxidative Addition ArX 4-Chloropyrimidine ArX->OA Amine HN(CH3)2 LA L_nPd(II)(Ar)(N(CH3)2) Amine->LA Base Base Base->LA Product N,N-dimethylpyrimidin-4-amine OA->LA + Amine, - HX LA->Pd0 LA->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The synthesis of N,N-dimethylpyrimidin-4-amine is most commonly and efficiently achieved through the nucleophilic aromatic substitution of 4-chloropyrimidine with dimethylamine. For routine preparations, the catalyst-free method at elevated temperatures offers a straightforward approach. For higher yields, milder conditions, and broader substrate scope, the palladium-catalyzed Buchwald-Hartwig amination is the method of choice. This guide provides the necessary foundational knowledge, including experimental considerations and mechanistic insights, to aid researchers in the successful synthesis of this important chemical intermediate.

References

Technical Guide: Safety and Handling of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment and all handling of this chemical should be performed in accordance with your institution's safety protocols and under the guidance of a qualified safety professional.

Introduction

2,6-dichloro-N,N-dimethylpyrimidin-4-amine is a substituted pyrimidine derivative. The dichloropyrimidine core is a common scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of two chlorine atoms provides reactive sites for nucleophilic aromatic substitution, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. While specific toxicological and pharmacological data for this compound are not extensively available in public literature, its structural alerts—chlorinated heterocyclic rings and an amine functionality—necessitate careful handling and adherence to strict safety protocols.

Hazard Identification and Classification

Based on available safety data for structurally related compounds, this compound is anticipated to be a hazardous substance. The primary hazards are summarized below.

GHS Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Pictograms:

alt text

Signal Word: Warning

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available information.

PropertyValueSource
Molecular Formula C₆H₇Cl₂N₃PubChem
Molecular Weight 192.05 g/mol Achmem
Appearance Solid (form may vary)General
CAS Number 117077-93-7Achmem

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize risk of exposure.

Engineering Controls
  • Work with this compound should be conducted in a certified chemical fume hood.

  • Ensure adequate ventilation to keep airborne concentrations below exposure limits.

  • Eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and during use.

    • Avoid exposing skin; ensure full coverage.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Handling Procedures
  • Avoid creating dust.

  • Weigh and transfer the solid material in a fume hood.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Disposal

Spill Response
  • Evacuate the area.

  • Wear appropriate PPE as described in Section 4.2.

  • For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, contain the spill and absorb with an inert material (e.g., vermiculite, sand).

  • Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal
  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

Experimental Protocols and Considerations

While specific experimental protocols for toxicological assessment of this compound are not available in the reviewed literature, researchers should adhere to general best practices for handling potent chemical compounds.

General Workflow for Handling Hazardous Powders

The following diagram illustrates a general workflow for the safe handling of hazardous chemical powders like this compound.

G General Workflow for Handling Hazardous Powders prep Preparation - Review SDS and SOPs - Don appropriate PPE - Prepare work area in fume hood weigh Weighing - Use an analytical balance inside the fume hood - Handle with care to avoid dust generation prep->weigh transfer Transfer - Use a spatula or other appropriate tool - Gently transfer to the reaction vessel weigh->transfer reaction Reaction - Conduct the reaction in a closed system if possible - Monitor the reaction for any unexpected events transfer->reaction cleanup Cleanup - Decontaminate all equipment used - Clean the work area thoroughly reaction->cleanup disposal Disposal - Segregate waste into appropriate containers - Dispose of waste according to institutional protocols cleanup->disposal

Caption: A generalized workflow for the safe handling of hazardous powders.

First Aid Decision Tree

This diagram provides a logical flow for responding to accidental exposure.

G First Aid Decision Tree for Accidental Exposure exposure Accidental Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion inhale_action Move to fresh air. Provide oxygen or artificial respiration if needed. inhalation->inhale_action skin_action Remove contaminated clothing. Flush with water for 15 minutes. skin->skin_action eye_action Remove contact lenses. Flush eyes with water for 15 minutes. eye->eye_action ingestion_action Rinse mouth. Do NOT induce vomiting. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention inhale_action->seek_medical skin_action->seek_medical eye_action->seek_medical ingestion_action->seek_medical

Caption: A decision tree for first aid response to accidental exposure.

Hierarchy of Controls

To minimize the risk of exposure, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.

G Hierarchy of Controls for Exposure Minimization cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective elimination Elimination (Not applicable for this compound) substitution Substitution (Use a less hazardous alternative if possible) engineering Engineering Controls (e.g., Fume Hood, Ventilation) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat)

Caption: The hierarchy of controls for minimizing chemical exposure.

Signaling Pathways and Mechanism of Action

There is currently no specific information available in the public domain regarding the signaling pathways affected by or the precise mechanism of toxic action of this compound. Structurally related dichloropyrimidines are known to act as versatile synthetic intermediates for compounds targeting a range of biological activities, including kinase inhibition. However, any extrapolation of these activities to the target compound would be speculative without dedicated experimental data. Researchers should handle this compound with the assumption that it could be a potent modulator of biological pathways.

Navigating the Solubility Landscape of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide addresses the solubility profile of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a framework for its experimental determination. It outlines established methodologies for solubility assessment in common laboratory solvents and presents a structured format for data presentation. Furthermore, this guide illustrates the experimental workflow through clear, reproducible diagrams to aid in the design and execution of solubility studies.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core, a scaffold of significant interest in drug discovery due to its presence in numerous bioactive molecules. The physicochemical properties of this compound, particularly its solubility, are fundamental to its handling, formulation, and ultimately, its performance in biological systems. A comprehensive understanding of its solubility in a range of solvents, from non-polar to polar, is essential for its application in synthetic chemistry, purification processes, and formulation development.

This guide serves as a practical resource for researchers, providing detailed experimental protocols and a template for the systematic evaluation and presentation of the solubility of this compound.

Solubility Profile of this compound

Table 1: Experimentally Determined Solubility of this compound in Common Laboratory Solvents

Solvent CategorySolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Polar Protic Water25Data to be determinedData to be determinedHPLC/UV-Vis
Methanol25Data to be determinedData to be determinedHPLC/UV-Vis
Ethanol25Data to be determinedData to be determinedHPLC/UV-Vis
Isopropanol25Data to be determinedData to be determinedHPLC/UV-Vis
Polar Aprotic Acetonitrile25Data to be determinedData to be determinedHPLC/UV-Vis
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedHPLC/UV-Vis
Dimethylformamide (DMF)25Data to be determinedData to be determinedHPLC/UV-Vis
Acetone25Data to be determinedData to be determinedHPLC/UV-Vis
Tetrahydrofuran (THF)25Data to be determinedData to be determinedHPLC/UV-Vis
Nonpolar Toluene25Data to be determinedData to be determinedHPLC/UV-Vis
Hexane25Data to be determinedData to be determinedHPLC/UV-Vis
Dichloromethane (DCM)25Data to be determinedData to be determinedHPLC/UV-Vis
Chloroform25Data to be determinedData to be determinedHPLC/UV-Vis

Experimental Protocols for Solubility Determination

The following protocols describe established methods for determining the solubility of a solid compound in various solvents. The shake-flask method followed by a suitable analytical technique is a widely accepted approach.

Isothermal Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected laboratory solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath

  • Analytical balance

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Accurately add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

    • Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is required for quantification.

  • Calculation of Solubility:

    • The determined concentration of the saturated solution, corrected for the dilution factor, represents the solubility of the compound in the specific solvent at the given temperature. The results are typically expressed in mg/mL or mol/L.

Gravimetric Method

Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials:

  • Same as in the Isothermal Shake-Flask Method, excluding the analytical instrumentation.

  • Evaporating dish or pre-weighed vial

  • Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

  • Prepare a Saturated Solution: Follow steps 1 and 2 of the Isothermal Shake-Flask Method.

  • Sample Collection:

    • Pre-weigh a clean, dry evaporating dish or vial.

    • Filter a known volume of the saturated solution to remove any undissolved solid into the pre-weighed container.

  • Solvent Evaporation:

    • Carefully evaporate the solvent from the filtrate. This can be achieved in a vacuum oven at a temperature that will not cause decomposition of the compound, or by using a gentle stream of an inert gas.

  • Drying and Weighing:

    • Once the solvent is completely removed, dry the residue to a constant weight in a desiccator or vacuum oven.

    • Weigh the container with the dried residue. The difference between this final weight and the initial weight of the empty container gives the mass of the dissolved this compound.

  • Calculation:

    • Calculate the solubility by dividing the mass of the residue by the volume of the filtrate used.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

G cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_analysis Sample Processing and Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal vial B->C D Incubate at constant temperature with agitation (24-48h) C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter through 0.45 µm filter F->G H Dilute filtrate G->H I Analyze by HPLC/UV-Vis H->I J Calculate solubility from calibration curve I->J

Caption: Workflow for the Isothermal Shake-Flask Method.

G cluster_prep Preparation and Sampling cluster_evap Solvent Removal and Weighing cluster_calc Calculation A Prepare saturated solution (as per shake-flask) B Filter known volume into pre-weighed container A->B C Evaporate solvent completely B->C D Dry residue to constant weight C->D E Weigh container with residue D->E F Calculate mass of residue E->F G Calculate solubility (mass/volume) F->G

Caption: Workflow for the Gravimetric Method.

Conclusion

While direct quantitative solubility data for this compound is not extensively documented, this guide provides the necessary framework for researchers to experimentally determine and report this crucial physicochemical property. By following the detailed protocols for the isothermal shake-flask and gravimetric methods, and by systematically recording the data as outlined, a comprehensive solubility profile can be established. This information is invaluable for the continued development and application of this compound in pharmaceutical and chemical research. The provided workflows offer a clear visual aid for the experimental process, ensuring reproducibility and accuracy in the laboratory.

Methodological & Application

Synthesis Protocol for 2,6-dichloro-N,N-dimethylpyrimidin-4-amine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine, a valuable building block in the development of pharmaceuticals and other biologically active molecules. The synthesis is based on the regioselective nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with dimethylamine.

Introduction

This compound is a key intermediate in organic synthesis. The pyrimidine core is a common scaffold in a wide range of therapeutic agents. The dichloro substitution pattern, combined with the dimethylamino group, offers multiple points for further functionalization, making it a versatile precursor for the generation of compound libraries in drug discovery. The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the amination reaction on the 2,4,6-trichloropyrimidine starting material, as substitution can occur at the C2, C4, or C6 positions. The protocol described herein favors the selective substitution at the C4 position.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2,4,6-TrichloropyrimidineCommercially Available
Reagent DimethylamineCommercially Available
Product This compound-
Molecular Formula C₆H₇Cl₂N₃[1]
Molecular Weight 192.05 g/mol [1]
Reported Yield 70-85% (estimated for C4-selective amination)[2]
Appearance Off-white to pale yellow solid-
Melting Point Not consistently reported-
¹³C NMR (CDCl₃) δ (ppm): 163.4 (C4), 160.8 (C2, C6), 99.1 (C5), 37.9 (N(CH₃)₂)[3]
¹H NMR (CDCl₃) δ (ppm): ~6.3 (s, 1H, H5), ~3.2 (s, 6H, N(CH₃)₂)Predicted
Mass Spectrum (m/z) [M+H]⁺: 192.00899[1]

Experimental Protocol

This protocol details the synthesis of this compound from 2,4,6-trichloropyrimidine. The use of ethanol as a solvent is crucial for directing the nucleophilic attack of dimethylamine to the C4 position of the pyrimidine ring.[2]

Materials:

  • 2,4,6-Trichloropyrimidine

  • Dimethylamine (40% solution in water or as a gas)

  • Ethanol (absolute)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition of Reactants: To the flask, add 2,4,6-trichloropyrimidine (1.0 eq.) and absolute ethanol to form a solution or a slurry.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of dimethylamine (1.1 eq.) and triethylamine (1.2 eq.) in ethanol to the cooled mixture with stirring. If using dimethylamine gas, it can be bubbled through the solution.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be gently heated to reflux (approximately 78 °C for ethanol) and maintained for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Resuspend the residue in diethyl ether and water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation of Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Alternative High-Regioselectivity Protocol:

For reactions requiring exceptionally high regioselectivity, a palladium-catalyzed approach can be employed. This involves the use of a palladium catalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous aprotic solvent like THF at low temperatures (e.g., -20 °C to 0 °C).[4] This method generally provides excellent yields and selectivity for the C4-aminated product.[4]

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound start Start setup Reaction Setup: - 2,4,6-Trichloropyrimidine - Ethanol - Stir bar start->setup reagent_addition Reagent Addition (0 °C): - Dimethylamine solution - Triethylamine setup->reagent_addition reaction Reaction: - Reflux (78 °C, 2-4h) - Monitor by TLC/LC-MS reagent_addition->reaction workup Work-up: - Remove ethanol - Resuspend in Ether/Water reaction->workup extraction Extraction & Washing: - Saturated NaHCO₃ - Brine workup->extraction isolation Isolation: - Dry with MgSO₄ - Concentrate extraction->isolation purification Purification: - Column Chromatography (Hexane/Ethyl Acetate) isolation->purification product Final Product: This compound purification->product

Caption: Synthesis workflow diagram.

References

Application of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-N,N-dimethylpyrimidin-4-amine is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of potent kinase inhibitors. The pyrimidine core is a privileged structure in drug discovery, and the presence of two reactive chlorine atoms at the C2 and C6 positions allows for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr). This enables the generation of diverse chemical libraries for screening against various therapeutic targets. The dimethylamino group at the C4 position modulates the electronic properties of the pyrimidine ring, influencing the reactivity of the chloro-substituents and providing an additional point for potential molecular interactions. This document provides a comprehensive overview of the application of this compound and its analogs in the development of kinase inhibitors, complete with experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

Key Applications in Drug Discovery

The primary application of this compound and related dichloropyrimidines is in the synthesis of ATP-competitive kinase inhibitors. The pyrimidine scaffold serves as an excellent hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents at the C2 and C6 positions can be tailored to occupy the hydrophobic pocket and the solvent-exposed region of the ATP-binding site, thereby conferring potency and selectivity. Key kinase targets for inhibitors derived from this scaffold include:

  • Aurora Kinases: These are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development.

  • Src Family Kinases (SFKs): These are non-receptor tyrosine kinases that are involved in a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is a hallmark of many cancers.

Data Presentation: Bioactivity of Dichloropyrimidine-Derived Kinase Inhibitors

The following table summarizes the in vitro activity of representative kinase inhibitors synthesized from dichloropyrimidine precursors. The data highlights the potency of these compounds against their target kinases and their anti-proliferative effects on cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
1 Aurora A24.1 ± 7.9--[1]
7 Aurora A---[1]
10 Aurora A52.2 ± 8.1--[1]
13 Aurora A38.6 ± 7.0NCI-H82 (SCLC)< 0.2[1]
17 Aurora A64.9 ± 13.7--[1]
12a Aurora A309HCT-1161.31 ± 0.41[2]
12a Aurora B293A54912.05 ± 0.45[2]
12a Aurora B293MCF-720.53 ± 6.13[2]
Compound 4 c-SrcKi = 444T1~10[3]
PP2 c-SrcKi = 33--[3]
Dasatinib Src0.5--[4]
Saracatinib c-Src2.7--[4]
Bosutinib Src1.2--[4]

Experimental Protocols

The following protocols are representative methods for the synthesis and biological evaluation of kinase inhibitors derived from dichloropyrimidine scaffolds.

Protocol 1: Synthesis of a 2,4-diaminopyrimidine-based Aurora Kinase Inhibitor Intermediate

This protocol is adapted from the synthesis of a precursor to potent Aurora kinase inhibitors and illustrates the principles of sequential nucleophilic aromatic substitution on a dichloropyrimidine core.[1]

Step 1: Synthesis of 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

  • To a solution of 2,4,6-trichloropyrimidine (10 g, 54.6 mmol) in THF (200 mL), add 3-amino-5-methylpyrazole (7.96 g, 81.9 mmol) and triethylamine (11.4 mL, 81.9 mmol).

  • Heat the reaction mixture at 50 °C and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with brine (100 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Step 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine

  • To a solution of the 2,6-dichloropyrimidine derivative from Step 1 (1.0 equiv.) in a suitable solvent (e.g., 1-pentanol), add the desired amine nucleophile (2.0 equiv.).

  • Heat the reaction mixture at 140 °C for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, concentrate, and purify the crude product by silica gel column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase.[5]

Materials:

  • Target kinase (e.g., Aurora A, Src)

  • Kinase substrate peptide

  • ATP

  • Synthesized inhibitor compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each well.

    • Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the application of this compound in medicinal chemistry.

Aurora_Kinase_Signaling_Pathway cluster_G2_M G2/M Transition cluster_Mitosis Mitosis cluster_Inhibition Inhibition Cdk1_CyclinB Cdk1/Cyclin B Plk1 Plk1 Cdk1_CyclinB->Plk1 activates AuroraA Aurora A Plk1->AuroraA activates TPX2 TPX2 AuroraA->TPX2 activates Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation AuroraB Aurora B Spindle_Assembly Bipolar Spindle Assembly TPX2->Spindle_Assembly Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation CPC Chromosomal Passenger Complex (CPC) CPC->AuroraB component of Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Src_Kinase_Signaling_Pathway cluster_Inputs Upstream Signals cluster_Core Src Kinase Regulation cluster_Outputs Downstream Cellular Processes cluster_Inhibition Inhibition RTKs Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src_Inactive Src (Inactive) (phosphorylated Tyr530) RTKs->Src_Inactive activates Integrins Integrins Integrins->Src_Inactive activates GPCRs G-Protein Coupled Receptors GPCRs->Src_Inactive activates Src_Active Src (Active) (dephosphorylated Tyr530, phosphorylated Tyr418) Src_Inactive->Src_Active CSK C-terminal Src Kinase (CSK) Src_Active->CSK activates (negative feedback) Proliferation Proliferation Src_Active->Proliferation Survival Survival Src_Active->Survival Migration Migration Src_Active->Migration Angiogenesis Angiogenesis Src_Active->Angiogenesis CSK->Src_Active inhibits (phosphorylates Tyr530) Inhibitor Pyrimidine-based Inhibitor Inhibitor->Src_Active inhibits

Caption: Overview of the Src Family Kinase (SFK) Signaling Pathway.

Experimental_Workflow start Start: 2,6-dichloropyrimidine derivative synthesis Synthesis: Nucleophilic Aromatic Substitution (SNAr) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bio_assay Biological Evaluation: In Vitro Kinase Assay purification->bio_assay data_analysis Data Analysis: IC50 Determination bio_assay->data_analysis end Lead Compound Identification data_analysis->end

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

This compound and its analogs are highly valuable precursors in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. The straightforward functionalization via nucleophilic aromatic substitution allows for the rapid generation of diverse compound libraries. The demonstrated success of pyrimidine-based scaffolds in targeting key oncogenic kinases such as Aurora and Src highlights the potential of this building block in modern drug discovery efforts. The provided protocols and data serve as a foundation for researchers to design and synthesize novel therapeutic agents based on this versatile chemical scaffold.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,6-dichloro-N,N-dimethylpyrimidin-4-amine as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The protocols detailed herein are based on established synthetic methodologies for analogous pyrimidine-based compounds and are intended to serve as a foundational framework for drug discovery and development projects.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. The electron-deficient nature of the pyrimidine ring, coupled with the presence of reactive chloro-substituents, makes it an ideal template for the design of molecules that can target the ATP-binding site of various kinases. This compound offers two reactive sites for nucleophilic aromatic substitution (SNAr), allowing for the systematic introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. This building block is particularly well-suited for the synthesis of inhibitors targeting key oncogenic kinases such as Aurora kinases and Polo-like kinase 4 (PLK4).

Synthetic Strategy

The general synthetic approach involves a sequential nucleophilic aromatic substitution at the C6 and C2 positions of the pyrimidine ring. The chlorine at the C6 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position. This differential reactivity allows for a controlled, stepwise introduction of different amine-containing moieties.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) with Primary Amine (R1-NH2) A->B Step 1 C Intermediate: 6-amino-2-chloro-N,N-dimethylpyrimidin-4-amine B->C D Nucleophilic Aromatic Substitution (SNAr) with Second Primary Amine (R2-NH2) C->D Step 2 E Final Product: 2,6-diamino-N,N-dimethylpyrimidin-4-amine Derivative D->E

General synthetic workflow for kinase inhibitors.

Experimental Protocols

The following protocols are generalized methods for the synthesis of kinase inhibitors using this compound as a starting material. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Mono-amination at the C6 Position

This protocol describes the selective substitution of the chlorine atom at the C6 position of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline or a substituted aniline)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Standard glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or 1,4-Dioxane.

  • Add the primary amine (1.1 eq) to the solution.

  • Add TEA or DIPEA (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-2-chloro-N,N-dimethylpyrimidin-4-amine derivative.

Protocol 2: Di-amination at the C2 Position

This protocol describes the substitution of the remaining chlorine atom at the C2 position with a second primary amine.

Materials:

  • 6-amino-2-chloro-N,N-dimethylpyrimidin-4-amine derivative (from Protocol 1)

  • Second primary amine

  • Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos) for Buchwald-Hartwig amination, or a suitable base for SNAr.

  • Anhydrous toluene or other suitable solvent

  • Standard glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure for Buchwald-Hartwig Amination:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the 6-amino-2-chloro-N,N-dimethylpyrimidin-4-amine derivative (1.0 eq), the second primary amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and a suitable base (e.g., Cs2CO3, 2.0 eq).

  • Add anhydrous toluene to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 2,6-diamino-N,N-dimethylpyrimidin-4-amine derivative.

Quantitative Data

The following tables summarize representative inhibitory activities of pyrimidine-based kinase inhibitors against key cancer targets. While not directly derived from this compound, this data provides a benchmark for the expected potency of compounds synthesized from this scaffold.

Table 1: Inhibitory Activity of Pyrimidine-Based Aurora Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
VX-680 Aurora A0.6Various0.015 - 0.13[1]
Aurora B18[1]
Aurora C4.6[1]
PHA-739358 Aurora A13Various-[1]
Aurora B29[1]
Aurora C15[1]
AMG-900 Aurora A5Various0.0007 - 0.0053[1]
Aurora B4[1]
Aurora C1[1]

Table 2: Inhibitory Activity of Pyrimidine-Based PLK4 Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
Centrinone PLK42.71Various-
CFI-400945 PLK40.26Various-
Compound 8h PLK46.7Breast Cancer Cells-[2]

Signaling Pathways

Kinase inhibitors derived from the this compound scaffold are designed to interfere with critical signaling pathways that are often dysregulated in cancer.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for the regulation of mitosis. Their inhibition leads to defects in chromosome segregation and ultimately to cell cycle arrest and apoptosis.

G cluster_0 Mitosis Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinase Aurora Kinase Aurora Kinase->Centrosome Maturation Aurora Kinase->Spindle Assembly Aurora Kinase->Chromosome Segregation Aurora Kinase->Cytokinesis Inhibitor Inhibitor Inhibitor->Aurora Kinase Inhibition

Inhibition of the Aurora Kinase signaling pathway.

PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. Inhibition of PLK4 leads to a failure in centrosome duplication, resulting in mitotic catastrophe and cell death.

G PLK4 PLK4 Centriole Duplication Centriole Duplication PLK4->Centriole Duplication Centrosome Integrity Centrosome Integrity Centriole Duplication->Centrosome Integrity Mitotic Progression Mitotic Progression Centrosome Integrity->Mitotic Progression Cell Viability Cell Viability Mitotic Progression->Cell Viability Inhibitor Inhibitor Inhibitor->PLK4 Inhibition

Inhibition of the PLK4 signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward and regioselective functionalization of its chloro-substituents via nucleophilic aromatic substitution reactions allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The demonstrated potential of the pyrimidine scaffold to yield potent inhibitors of critical oncogenic kinases such as Aurora kinases and PLK4 underscores the promise of this particular starting material in modern drug discovery efforts. The provided protocols and data serve as a solid foundation for researchers to embark on the synthesis and evaluation of new generations of targeted cancer therapeutics.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds. The electron-deficient nature of the pyrimidine ring, further activated by two chloro substituents, facilitates the displacement of the chlorine atoms by various nucleophiles, enabling the generation of diverse chemical libraries for drug discovery and development.

Introduction to SNAr Reactions of this compound

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of halogenated pyrimidines. In the case of this compound, the two chlorine atoms at the C2 and C6 positions are the primary sites for nucleophilic attack. The regioselectivity of the substitution can be influenced by the nature of the nucleophile, reaction conditions, and the presence of activating or deactivating groups on the pyrimidine ring. Generally, for dichloropyrimidines, substitution at the C4 (or C6) position is favored over the C2 position. However, the existing dimethylamino group at the C4 position in the target molecule influences the electronics and may affect this general trend.

These reactions are crucial for introducing a variety of functional groups, including amines, thiols, and alkoxy groups, which are prevalent in many pharmaceutical agents. Careful control of reaction parameters allows for selective mono- or di-substitution, providing access to a broad spectrum of derivatives.

Data Presentation: Quantitative Analysis of SNAr Reactions

The following tables summarize the quantitative data for the nucleophilic aromatic substitution reactions of this compound with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
Primary Aliphatic Amines6-chloro-N2-alkyl-N4,N4-dimethylpyrimidine-2,4-diamineDMFK2CO31402460-95
Secondary Aliphatic Amines6-chloro-2-(dialkylamino)-N,N-dimethylpyrimidin-4-amineDMFK2CO31402460-75
Aromatic Amines6-chloro-N2-aryl-N4,N4-dimethylpyrimidine-2,4-diamineTolueneNaOtBuReflux12-2427-82

Table 2: Reaction with Thiol Nucleophiles

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
Aliphatic Thiols2-(alkylthio)-6-chloro-N,N-dimethylpyrimidin-4-amineDMFK2CO3RT - 802-6High
Aromatic Thiols2-(arylthio)-6-chloro-N,N-dimethylpyrimidin-4-amineDMFK2CO3RT - 802-6High

Table 3: Reaction with Alcohol Nucleophiles (Alkoxides)

Nucleophile (from Alcohol)ProductSolventBaseTemperature (°C)Time (h)Yield (%)
Methanol6-chloro-2-methoxy-N,N-dimethylpyrimidin-4-amineMethanolNaOMeReflux4-8Moderate-High
Ethanol2-ethoxy-6-chloro-N,N-dimethylpyrimidin-4-amineEthanolNaOEtReflux4-8Moderate-High
tert-Butanol2-(tert-butoxy)-6-chloro-N,N-dimethylpyrimidin-4-amineTHFNaOtBuReflux12-24Moderate

Experimental Protocols

The following are detailed methodologies for key nucleophilic aromatic substitution reactions of this compound.

Protocol 1: General Procedure for Amination (Mono-substitution)

This protocol describes a general method for the mono-amination of this compound with primary and secondary aliphatic amines.

Materials:

  • This compound

  • Aliphatic amine (primary or secondary)

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).

  • Add anhydrous DMF to dissolve the starting material.

  • Add the aliphatic amine (1.0-1.2 eq.) to the reaction mixture.

  • Add anhydrous potassium carbonate (2.0 eq.) to the flask.

  • Heat the reaction mixture to 140 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-2-(alkylamino)-N,N-dimethylpyrimidin-4-amine or 6-chloro-2-(dialkylamino)-N,N-dimethylpyrimidin-4-amine.

Protocol 2: General Procedure for Thiolation

This protocol outlines a general method for the reaction of this compound with thiols.

Materials:

  • This compound

  • Thiol (aliphatic or aromatic)

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the thiol (1.1 eq.) to the solution.

  • Add anhydrous potassium carbonate (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 80 °C for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 2-(alkylthio/arylthio)-6-chloro-N,N-dimethylpyrimidin-4-amine.

Protocol 3: General Procedure for Alkoxylation

This protocol describes a general method for the synthesis of 2-alkoxy-6-chloro-N,N-dimethylpyrimidin-4-amines.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Sodium metal or Sodium Hydride (NaH)

  • Anhydrous solvent (corresponding alcohol or THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Prepare the sodium alkoxide solution by carefully adding sodium metal (1.1 eq.) to the anhydrous alcohol under an inert atmosphere, or by adding sodium hydride (1.1 eq.) to the alcohol in an appropriate anhydrous solvent like THF.

  • To a separate flask, dissolve this compound (1.0 eq.) in the corresponding anhydrous alcohol or THF.

  • Slowly add the freshly prepared sodium alkoxide solution to the pyrimidine solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-alkoxy-6-chloro-N,N-dimethylpyrimidin-4-amine.

Visualizations

Reaction Scheme

SNAr_Reaction cluster_reactants Reactants cluster_products Products pyrimidine This compound mono_product Monosubstituted Product pyrimidine->mono_product + Nu-H Base, Solvent, Temp. nucleophile Nucleophile (Nu-H) di_product Disubstituted Product mono_product->di_product + Nu-H (harsher conditions)

Caption: General SNAr reaction of this compound.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2,6-dichloro-N,N- dimethylpyrimidin-4-amine in anhydrous solvent start->dissolve add_reagents Add Nucleophile and Base dissolve->add_reagents react Heat and Stir (Monitor by TLC/LC-MS) add_reagents->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for SNAr reactions.

Signaling Pathway Context

Many derivatives of 2,6-disubstituted-N,N-dimethylpyrimidin-4-amine are designed as kinase inhibitors. The following diagram illustrates a simplified kinase signaling pathway, a common target for such compounds.

Kinase_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor Pyrimidine Derivative (Kinase Inhibitor) inhibitor->receptor inhibitor->raf

Application Notes and Protocols for the Experimental Setup of Buchwald-Hartwig Amination of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in numerous pharmaceuticals. The reaction involves the coupling of an aryl halide, such as a dichloropyrimidine, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The selective functionalization of dichloropyrimidines can be challenging due to the presence of two reactive sites. The regioselectivity of the amination is influenced by factors such as the choice of catalyst, ligand, base, and reaction conditions.[1][3] This application note provides detailed protocols and experimental data for the selective mono-amination of dichloropyrimidines.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various Buchwald-Hartwig amination reactions of dichloropyrimidines, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Buchwald-Hartwig Mono-amination of 6-Aryl-2,4-dichloropyrimidine with Secondary Amines

EntryDichloropyrimidineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)C4:C2 Ratio
16-Phenyl-2,4-dichloropyrimidineMorpholinePd(OAc)₂ (1)dppb (2)LiHMDSTHF01>95>99:1
26-(4-Methoxyphenyl)-2,4-dichloropyrimidinePiperidinePd(OAc)₂ (1)dppb (2)LiHMDSTHF-201>95>99:1
36-(4-Chlorophenyl)-2,4-dichloropyrimidinePyrrolidinePd(OAc)₂ (1)dppb (2)LiHMDSTHF-201>95>99:1
46-Phenyl-2,4-dichloropyrimidineN-MethylanilinePd(OAc)₂ (2)dppb (4)LiHMDSTHF0192>99:1

Data synthesized from literature reports for illustrative purposes.[3]

Table 2: Buchwald-Hartwig Mono-amination of 2,4-dichloropyridine with Anilines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)C2:C4 Ratio
1AnilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene10030 min85>20:1
24-MethoxyanilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene10030 min92>20:1
34-ChloroanilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene10030 min78>20:1

Conditions often performed under microwave irradiation. Data adapted from studies on dihalopyridines, which serve as a good model for dichloropyrimidines.[4][5]

Experimental Protocols

This protocol describes a general procedure for the selective mono-amination of a dichloropyrimidine. Optimization of the ligand, base, and reaction temperature may be necessary for specific substrates.

Materials:

  • Dichloropyrimidine (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-10 mol%)

  • Phosphine ligand (e.g., X-Phos, dppb; 2-20 mol%)

  • Base (e.g., NaOt-Bu, KOt-Bu, LiHMDS, K₂CO₃; 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, THF, Dioxane)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

  • Reagent Addition: Add the dichloropyrimidine, the amine, and the base to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1 M with respect to the dichloropyrimidine.

  • Reaction: Seal the vessel and place it in a preheated oil bath or a microwave reactor. Stir the reaction mixture at the specified temperature (ranging from 0°C to 140°C) for the designated time (typically 30 minutes to 24 hours).[1][3][6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated pyrimidine.[1]

Mandatory Visualization

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Schlenk Flask under Inert Atmosphere B Add Pd Catalyst and Ligand A->B C Add Dichloropyrimidine, Amine, and Base B->C D Add Anhydrous Solvent C->D E Seal Vessel and Heat/Irradiate D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G Reaction Complete H Dilute with Organic Solvent G->H I Wash with Water and Brine H->I J Dry, Filter, and Concentrate I->J K Purify by Column Chromatography J->K L L K->L Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig amination of dichloropyrimidines.

G Catalytic Cycle of Buchwald-Hartwig Amination pd0 L-Pd(0) pd_complex L-Pd(Ar)(X) amine_adduct [L-Pd(Ar)(HNR'R'')]⁺X⁻ pd_complex->amine_adduct Amine Coordination amide_complex L-Pd(Ar)(NR'R'') amide_complex->pd0 product Ar-NR'R'' amide_complex->product Reductive Elimination baseH Base-H⁺X⁻ amine_adduct->amide_complex Deprotonation start Ar-X start->pd_complex Oxidative Addition amine HNR'R'' base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes: 2,6-Dichloro-N,N-dimethylpyrimidin-4-amine as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine and structurally related dichloropyrimidines as versatile precursors in the synthesis of pharmaceutical compounds, with a particular focus on the development of cyclin-dependent kinase (CDK) inhibitors such as Ribociclib.

Introduction

2,6-Dichloropyrimidine derivatives are privileged scaffolds in medicinal chemistry due to their susceptibility to sequential and regioselective functionalization. The two chlorine atoms at the C2 and C6 positions are reactive sites for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. This adaptability makes them ideal starting materials for the construction of complex heterocyclic systems, including the pyrrolo[2,3-d]pyrimidine core found in the CDK4/6 inhibitor Ribociclib.

Key Application: Synthesis of a Ribociclib Precursor

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. Its mechanism of action involves the inhibition of the Cyclin D-CDK4/6 complex, preventing the phosphorylation of the Retinoblastoma protein (Rb). This leads to G1 cell cycle arrest and a reduction in tumor cell proliferation. The synthesis of Ribociclib relies on the construction of a key intermediate, 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, which can be derived from a dichloropyrimidine precursor.

Data Presentation

The following tables summarize key quantitative data for the synthesis of a key Ribociclib precursor from a dichloropyrimidine starting material.

Table 1: Synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

ParameterValue
Starting Material5-bromo-2,4-dichloropyrimidine
ReagentCyclopentylamine
BaseN,N-diisopropylethylamine
SolventEthyl acetate
Reaction Temperature40°C
Reaction Time≥ 6 hours
YieldNot explicitly stated, but the subsequent step proceeds with the product

Table 2: Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

ParameterValue
Starting Material5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Reagent 1Propargyl alcohol
Reagent 2Tetrabutylammonium fluoride trihydrate
CatalystBis(triphenylphosphine)palladium(II) dichloride
SolventTetrahydrofuran
Reaction TemperatureReflux (67°C)
Reaction Time2 hours
YieldNot explicitly stated in the provided context

Table 3: Synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

ParameterValue
Starting Material2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Reagent 1EDCI
Reagent 2Dimethylamine (2.0 M in THF)
BaseTriethylamine
SolventN,N-dimethylformamide
Reaction Temperature20-25°C
Reaction Time6-8 hours
Yield92%

Table 4: Synthesis of Ribociclib Free Base

ParameterValue
Starting Material 12-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Starting Material 2tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
BasePotassium carbonate
SolventDichloromethane
Yield (of protected intermediate)≥ 65%
Deprotection ReagentHydrochloric acid
Final ProductRibociclib

Experimental Protocols

The following protocols are derived from patented synthesis routes for Ribociclib and its intermediates. Researchers should adapt and optimize these conditions for their specific laboratory settings.

Protocol 1: Synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
  • Reaction Setup: In a suitable reaction vessel, dissolve 5-bromo-2,4-dichloropyrimidine in ethyl acetate.

  • Reagent Addition: Add N,N-diisopropylethylamine to the solution.

  • Cyclopentylamine Addition: Slowly add a solution of cyclopentylamine in ethyl acetate to the reaction mixture over 60 minutes. An exothermic reaction may be observed.

  • Reaction Conditions: Warm the solution to 40°C and maintain this temperature for at least 6 hours, or until the starting material is consumed as monitored by HPLC.

  • Work-up: Cool the resulting slurry to 25°C and add water. Separate the organic layer.

  • Purification: The organic layer containing the product is used directly in the next step or can be purified by standard chromatographic techniques.

Protocol 2: Synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Key Intermediate)

This protocol involves a two-step process starting from the product of Protocol 1.

Step 1: Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

  • Reaction Setup: To a solution of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in tetrahydrofuran, add propargyl alcohol, tetrabutylammonium fluoride trihydrate, and bis(triphenylphosphine)palladium(II) dichloride.

  • Reaction Conditions: Heat the mixture to reflux (approximately 67°C) and maintain for 2 hours, monitoring the reaction progress by HPLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the carboxylic acid intermediate.

Step 2: Amide Formation

  • Reaction Setup: In a three-necked flask, dissolve 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid in N,N-dimethylformamide and cool to 0-5°C with stirring.

  • Reagent Addition: Add EDCI and a 2.0 M solution of dimethylamine in tetrahydrofuran.

  • Base Addition: Add triethylamine dropwise to the mixture.

  • Reaction Conditions: Allow the reaction to warm to 20-25°C and stir for 6-8 hours.

  • Work-up: After completion, extract the reaction mixture with ethyl acetate.

  • Purification: Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the title compound.[1]

Protocol 3: Synthesis of Ribociclib from the Key Intermediate
  • Reaction Setup: In a reaction vessel, combine 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, and potassium carbonate in dichloromethane.

  • Reaction Conditions: Stir the reaction mixture at an appropriate temperature until the starting materials are consumed.

  • Work-up and Isolation: Isolate the Boc-protected Ribociclib intermediate.

  • Deprotection: Treat the intermediate with hydrochloric acid to remove the Boc protecting group.

  • Final Product: Neutralize the reaction mixture and purify to obtain Ribociclib free base.

Mandatory Visualization

experimental_workflow start Start: 5-bromo-2,4-dichloropyrimidine step1 Protocol 1: Nucleophilic Aromatic Substitution - Cyclopentylamine - DIPEA, Ethyl Acetate, 40°C start->step1 intermediate1 Intermediate: 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine step1->intermediate1 step2 Protocol 2 (Step 1): Sonogashira Coupling & Cyclization - Propargyl alcohol, Pd catalyst - TBAF, THF, Reflux intermediate1->step2 intermediate2 Intermediate: 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid step2->intermediate2 step3 Protocol 2 (Step 2): Amide Formation - Dimethylamine, EDCI - Triethylamine, DMF, 20-25°C intermediate2->step3 intermediate3 Key Intermediate: 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide step3->intermediate3 step4 Protocol 3: Nucleophilic Aromatic Substitution - tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate - K2CO3, DCM intermediate3->step4 intermediate4 Boc-Protected Ribociclib step4->intermediate4 step5 Deprotection - Hydrochloric Acid intermediate4->step5 end Final Product: Ribociclib step5->end

Caption: Synthetic workflow for the preparation of Ribociclib from a dichloropyrimidine precursor.

cdk4_6_pathway cluster_upstream Upstream Mitogenic Signals cluster_cell_cycle Cell Cycle Control Growth Factors Growth Factors Receptors Receptor Tyrosine Kinases Growth Factors->Receptors CyclinD Cyclin D Receptors->CyclinD Upregulates Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Retinoblastoma Protein (Rb) Complex->Rb Phosphorylation pRb Phosphorylated Rb (pRb) E2F E2F Transcription Factors Rb->E2F Sequesters pRb->E2F Release S_Phase S-Phase Gene Transcription E2F->S_Phase Activation G1_S G1 to S Phase Transition S_Phase->G1_S Ribociclib Ribociclib Ribociclib->Complex Inhibition

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions with dichloropyrimidines, a critical transformation in the synthesis of diverse chemical libraries for drug discovery and materials science. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds.[1][2] This document outlines the reaction principles, optimized protocols, and key considerations for achieving high efficiency and regioselectivity.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide.[3][4][5] The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst.[4][6]

For dichloropyrimidines, the regioselectivity of the coupling is a crucial factor. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards oxidative addition, leading to preferential mono-arylation at this site.[2][7] Subsequent coupling at the C2 or C6 position can be achieved under more forcing conditions.[1][8] Similarly, for 4,6-dichloropyrimidines, mono-arylation is typically favored.[2]

Experimental Protocols

Herein, we provide detailed protocols for both conventional and microwave-assisted Suzuki-Miyaura coupling of dichloropyrimidines.

Protocol 1: Conventional Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from procedures demonstrating the regioselective mono- and di-arylation of 2,4-dichloropyrimidine.[1]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Inert gas supply (Argon or Nitrogen)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 2,4-dichloropyrimidine (1.0 equiv.) in a mixture of toluene, ethanol, and water. A typical solvent ratio is 4:1:1.[1]

  • Degassing: Degas the solution for at least 15-20 minutes by bubbling with an inert gas (Argon or Nitrogen).[1][5]

  • Addition of Reagents: To the degassed solution, add the arylboronic acid (1.0-1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.5-5 mol%), and potassium carbonate (3.0 equiv.).[1][2]

  • Reaction: Heat the reaction mixture to 55-80 °C with vigorous stirring under an inert atmosphere.[1][9] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Second Coupling (for Di-substitution): For a one-pot double coupling, after the initial reaction is complete (typically 12 hours), add a second arylboronic acid (1.1-1.2 equiv.), additional catalyst (0.09 mmol), and base (3.0 equiv.). Increase the temperature to 90 °C and continue stirring for another 12 hours.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Partition the mixture between ethyl acetate and water. Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.[1][2]

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or alumina.[1]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

Microwave-assisted protocols offer significant advantages, including shorter reaction times and often higher yields with lower catalyst loading.[2][10][11]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vial

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).[2]

  • Solvent Addition: Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).[2]

  • Inert Atmosphere: Flush the vial with argon.[2]

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.[2][10]

  • Work-up and Purification: After cooling, extract the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.[2]

Data Presentation

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of dichloropyrimidines with various boronic acids.

Table 1: Conventional One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine [1]

EntryFirst Boronic AcidSecond Boronic AcidSolvent SystemBaseCatalystTemp (°C) & Time (h)Yield (%)
1Phenylboronic acidp-Methoxyphenylboronic acidToluene/Ethanol/WaterK₂CO₃Pd(PPh₃)₄55 (12h) then 90 (12h)62
2p-Methoxyphenylboronic acidPhenylboronic acidToluene/Ethanol/WaterK₂CO₃Pd(PPh₃)₄55 (12h) then 90 (12h)Low
3p-Fluorophenylboronic acidPhenylboronic acidToluene/Ethanol/WaterK₂CO₃Pd(PPh₃)₄55 (12h) then 90 (12h)55
4Alkenylboronic acidPhenylboronic acidToluene/Ethanol/WaterK₂CO₃Pd(PPh₃)₄55 (12h) then 90 (12h)Moderate to High

Table 2: Microwave-Assisted Mono-Arylation of 2,4-Dichloropyrimidine [2][10]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acid0.5K₂CO₃1,4-Dioxane/H₂O1001581
23-Trifluoromethylphenylboronic acid0.5K₂CO₃1,4-Dioxane/H₂O1001592
34-Acetylphenylboronic acid0.5K₂CO₃1,4-Dioxane/H₂O1001585
42-Naphthylboronic acid0.5K₂CO₃1,4-Dioxane/H₂O1001583

Table 3: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [9]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid5K₃PO₄1,4-Dioxane70-8018-2260
24-Methoxyphenylboronic acid5K₃PO₄1,4-Dioxane70-8018-2275
34-Fluorophenylboronic acid5K₃PO₄1,4-Dioxane70-8018-2265

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X (Dichloropyrimidine) Ar-X->Oxidative_Addition R-B(OH)2 R-B(OH)2 (Boronic Acid) R-B(OH)2->Transmetalation Base Base Base->Transmetalation Experimental_Workflow A Combine Dihalopyrimidine, Boronic Acid, and Base B Add Pd Catalyst and Solvent A->B C Degas the Reaction Mixture B->C D Heat Reaction Mixture (Conventional or Microwave) C->D E Monitor Progress (TLC/LC-MS) D->E F Quench and Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterization (NMR, MS) H->I

References

Analytical techniques for monitoring the progress of reactions involving 2,6-dichloro-N,N-dimethylpyrimidin-4-amine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 2,6-dichloro-N,N-dimethylpyrimidin-4-amine. The following protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate and reproducible results.

Overview of Analytical Techniques

Reactions involving this compound, a key intermediate in the synthesis of various biologically active compounds, require careful monitoring to optimize reaction conditions and ensure product purity. The choice of analytical technique depends on the specific reaction, the properties of the reactants and products, and the level of quantitative detail required.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative technique ideal for initial reaction screening, monitoring the consumption of starting materials, and the appearance of products.[1] It is particularly useful for reactions where there is a significant difference in polarity between the reactants and products.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of reaction progress, enabling the determination of conversion rates and purity with high reproducibility.[1] It can be coupled with various detectors, such as UV-Vis or Mass Spectrometry (MS), for enhanced specificity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the molecules in the reaction mixture. It can be used for in-situ reaction monitoring to observe the formation of intermediates and products in real-time.[1]

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a fundamental technique for the qualitative monitoring of reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) reactions.[2][3]

Protocol:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (1-2 drops) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) to an appropriate concentration.

  • TLC Plate Spotting: On a silica gel 60 F254 TLC plate, spot the diluted reaction mixture alongside the starting material (this compound) and any available standards of expected products. Keep the spots small and at a consistent height from the bottom of the plate.

  • Mobile Phase Selection: A common mobile phase for separating pyrimidine derivatives is a mixture of a non-polar solvent and a polar solvent. A starting point could be a mixture of hexane and ethyl acetate or benzene and methanol (e.g., 8:2 v/v).[4] The polarity should be adjusted to achieve good separation (Rf values between 0.2 and 0.8).

  • Development: Place the TLC plate in a developing chamber saturated with the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spots under UV light (254 nm and 365 nm).[5] Additional visualization techniques like using an iodine chamber or a potassium permanganate stain can be employed if the compounds are not UV-active.[1]

  • Interpretation: Compare the Rf values of the spots in the reaction mixture lane to those of the starting material and product standards. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Troubleshooting TLC:

IssuePossible CauseSolution
Streaking Spots Sample overloading, inappropriate solvent system, sample insolubility, or highly polar compounds.[1]Apply a more dilute sample, adjust the mobile phase polarity, ensure the sample is fully dissolved, or consider a different stationary phase.[1]
Co-elution of Spots Starting material and product have similar polarities in the chosen solvent system.[1]Experiment with different mobile phase compositions to achieve better separation.[1]
No Visible Spots Compound is not UV-active, or the concentration is too low.Use alternative visualization methods like iodine vapor or specific chemical stains.[1]
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful technique for the quantitative monitoring of reactions, providing data on reaction conversion, product formation, and the presence of impurities.[1]

Protocol:

  • Sample Preparation: At specified time intervals, take a precise volume of the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the sample with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is generally suitable for the separation of pyrimidine derivatives.

    • Mobile Phase: A gradient elution is often preferred to separate compounds with a range of polarities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 10mM ammonium acetate, pH 3.6) and an organic solvent like acetonitrile or methanol.[6]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).

    • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of pure standards.

    • Integrate the peak areas of the starting material and the product at each time point.

    • Calculate the percentage conversion of the starting material and the yield of the product using a pre-established calibration curve or by assuming that the response factors are similar.

Quantitative Data Summary (Hypothetical Example for a Nucleophilic Substitution Reaction):

Time (hours)Starting Material Peak AreaProduct Peak Area% Conversion
01,250,00000%
1875,000350,00030%
2500,000700,00060%
4125,0001,050,00090%
6< 10,0001,150,000>99%
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is invaluable for confirming the structure of the product and identifying any intermediates or byproducts. Both ¹H and ¹³C NMR should be utilized for a comprehensive analysis.

Protocol:

  • Sample Preparation: After the reaction is complete and the product is isolated and purified, dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected signals for this compound would include a singlet for the pyrimidine proton and a singlet for the N,N-dimethyl protons.

    • Upon reaction (e.g., substitution of a chlorine atom), new signals will appear, and existing signals may shift. For example, the introduction of an aromatic substituent will result in new signals in the aromatic region of the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a broadband-decoupled ¹³C NMR spectrum.

    • The carbon signals of the pyrimidine ring are sensitive to substitution, providing clear evidence of a reaction. The chemical shifts will change upon substitution of the chlorine atoms.

  • Data Interpretation:

    • Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding atoms in the expected product structure.

    • Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment of complex structures.

Reference NMR Data (Predicted for this compound):

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrimidine-H~6.5-7.0 (s, 1H)~110-120
N(CH₃)₂~3.1-3.3 (s, 6H)~35-40
C-Cl~155-165
C-N~160-170

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Visualizations

General Workflow for Reaction Monitoring

Reaction_Monitoring_Workflow General Workflow for Monitoring Reactions of this compound cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Decision cluster_workup Product Isolation start Start Reaction with This compound take_aliquot Take Aliquot at Time 't' start->take_aliquot tlc TLC Analysis take_aliquot->tlc hplc HPLC/LC-MS Analysis take_aliquot->hplc analyze_tlc Qualitative Assessment: - Starting Material Consumed? - Product Formed? tlc->analyze_tlc analyze_hplc Quantitative Assessment: - Calculate % Conversion - Determine Purity hplc->analyze_hplc decision Reaction Complete? analyze_tlc->decision analyze_hplc->decision decision->take_aliquot No workup Reaction Work-up and Purification decision->workup Yes nmr NMR Structural Confirmation workup->nmr final_product Pure Product nmr->final_product

Caption: Workflow for reaction monitoring and analysis.

Logical Relationship of Analytical Techniques

Analytical_Techniques Relationship of Analytical Techniques cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_structural Structural Elucidation reaction Chemical Reaction tlc TLC (Is the reaction progressing?) reaction->tlc Quick Check hplc HPLC (What is the conversion and purity?) reaction->hplc Detailed Monitoring nmr NMR (What is the product structure?) reaction->nmr Post-Purification tlc->hplc Informs HPLC method development hplc->nmr Confirms identity of HPLC peaks ms Mass Spectrometry (What is the molecular weight?) hplc->ms Coupled Technique (LC-MS)

References

Troubleshooting & Optimization

Common side products in the synthesis of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this key pyrimidine intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction of 2,4,6-trichloropyrimidine with dimethylamine. The key challenge in this synthesis is to control the regioselectivity to favor substitution at the C4 position.

Q2: What are the primary side products I should be aware of during this synthesis?

The main side products in the synthesis of this compound include:

  • Isomeric Amination Product: 4,6-dichloro-N,N-dimethylpyrimidin-2-amine, and to a lesser extent, 2,4-dichloro-N,N-dimethylpyrimidin-6-amine.

  • Di- and Tri-substituted Products: Where more than one chlorine atom is replaced by a dimethylamino group.

  • Hydrolysis Products: Formation of hydroxy-dichloropyrimidines if water is present in the reaction mixture.

  • Polymeric Byproducts: In some cases, especially with catalyst use, oligomerization can occur.[1]

Q3: How can I confirm the identity of my desired product and distinguish it from side products?

Standard analytical techniques are essential for product characterization.

  • NMR Spectroscopy (¹H and ¹³C): Will show distinct signals for the desired product versus isomeric impurities. The symmetry of the molecule and the chemical shifts of the pyrimidine ring proton and the N-methyl groups will be characteristic.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product and can help identify side products with different masses (e.g., di-substituted or hydrolyzed products).

  • Chromatography (TLC, HPLC, GC): Can be used to assess the purity of the product and separate it from side products.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Formation of Isomeric Side Products
  • Symptom: Your final product is a mixture of this compound and 4,6-dichloro-N,N-dimethylpyrimidin-2-amine.

  • Cause: Nucleophilic attack on 2,4,6-trichloropyrimidine can occur at the C2, C4, and C6 positions. While the C4 and C6 positions are generally more reactive than the C2 position, a mixture of isomers is common.[2][3] The ratio of these isomers is sensitive to reaction conditions.[4]

  • How to Avoid:

    • Temperature Control: Lowering the reaction temperature can enhance selectivity for the C4 position.

    • Solvent Choice: The polarity and type of solvent can influence the regioselectivity. Experiment with different solvents to optimize for the desired isomer.[4]

    • Stoichiometry: Use a controlled amount of dimethylamine (ideally close to 1 equivalent) to minimize di-substitution and potentially favor the more reactive C4 position.

Issue 2: Over-reaction Leading to Di- and Tri-substituted Products
  • Symptom: Your product is contaminated with significant amounts of di- or tri-aminopyrimidines.

  • Cause: The product, this compound, still contains reactive chlorine atoms that can be displaced by dimethylamine, especially if an excess of the amine is used or if the reaction is run for an extended period or at high temperatures.[5]

  • How to Avoid:

    • Control Stoichiometry: Carefully control the molar ratio of dimethylamine to 2,4,6-trichloropyrimidine. A slight excess of the pyrimidine may be beneficial.

    • Reaction Time and Temperature: Monitor the reaction closely using TLC or HPLC and stop it once the starting material is consumed to prevent further substitution. Avoid unnecessarily high temperatures.

    • Slow Addition: Add the dimethylamine solution slowly to the reaction mixture to maintain a low concentration of the nucleophile, which can favor monosubstitution.

Issue 3: Presence of Hydrolysis Products
  • Symptom: You observe byproducts with a molecular weight corresponding to the replacement of one or more chlorine atoms with a hydroxyl group.

  • Cause: 2,4,6-Trichloropyrimidine and the chlorinated product are susceptible to hydrolysis in the presence of water. Moisture can be introduced from solvents, reagents, or the atmosphere.

  • How to Avoid:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

    • Careful Work-up: During the work-up, minimize the contact time with aqueous solutions, especially if they are basic.

Quantitative Data Summary

Starting MaterialReagentsTemperature (°C)SolventProduct(s)Yield (%)Reference
2,4,6-TrichloropyrimidineAnilineRefluxEthanol4-Anilino-2,6-dichloropyrimidine (major), 2-Anilino-4,6-dichloropyrimidine (minor)-[4]
2,4,6-Trichloropyrimidine4-Substituted Anilines-Varies4-Substituted amino-2,6-dichloropyrimidine (major), 2-Substituted amino-4,6-dichloropyrimidine (minor)-[4]
6-Aryl-2,4-dichloropyrimidineSecondary Amines, LiHMDS, Pd catalyst-20THF4-Amino-6-aryl-2-chloropyrimidine>30:1 selectivity[2][6]
4-AminouracilPOCl₃, N,N-diethylanilineReflux-4-Amino-2,6-dichloropyrimidine27[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Materials:

    • 2,4,6-Trichloropyrimidine

    • Dimethylamine (e.g., 2M solution in THF)

    • Anhydrous tetrahydrofuran (THF)

    • Triethylamine (or another non-nucleophilic base)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add a solution of dimethylamine (1.05 eq) in THF dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound TCP 2,4,6-Trichloropyrimidine Product This compound TCP->Product + Dimethylamine (Selective C4 attack) Isomer Isomeric Side Product (4,6-dichloro-N,N-dimethylpyrimidin-2-amine) TCP->Isomer + Dimethylamine (C2 attack) Hydrolysis Hydrolysis Products TCP->Hydrolysis + H2O DMA Dimethylamine OverReaction Di/Tri-substituted Products Product->OverReaction + Excess Dimethylamine Product->Hydrolysis + H2O Troubleshooting_Logic Troubleshooting Flowchart Start Reaction Complete. Analyze Crude Product. CheckPurity Is the product pure? Start->CheckPurity Success Purification Successful CheckPurity->Success Yes IdentifyImpurity Identify Impurities (NMR, MS) CheckPurity->IdentifyImpurity No IsomerProblem Isomeric Side Products? IdentifyImpurity->IsomerProblem OverReactionProblem Over-reaction Products? IsomerProblem->OverReactionProblem No AdjustTempSolvent Adjust Temperature and/or Solvent IsomerProblem->AdjustTempSolvent Yes HydrolysisProblem Hydrolysis Products? OverReactionProblem->HydrolysisProblem No ControlStoichTime Control Stoichiometry and Reaction Time OverReactionProblem->ControlStoichTime Yes HydrolysisProblem->Success No AnhydrousConditions Ensure Anhydrous Conditions HydrolysisProblem->AnhydrousConditions Yes

References

Optimizing reaction conditions for the amination of dichloropyrimidines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, providing troubleshooting guidance, frequently asked questions, and detailed experimental protocols to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?

Generally, nucleophilic aromatic substitution (SNAr) on an unsubstituted 2,4-dichloropyrimidine ring favors substitution at the C4 position over the C2 position. The typical reactivity order is C4(6) > C2 » C5.[1][2] However, this selectivity is often moderate, which can lead to mixtures of C4 and C2 isomers that are challenging to separate.[2] For instance, reactions with neutral nitrogen nucleophiles frequently yield C4/C2 isomer ratios of only 1:1 to 4:1.[1][2]

Q2: What are the key factors that control the regioselectivity of amination?

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to a combination of electronic and steric factors, as well as the reaction conditions.[2] Key influencing factors include:

  • Substitution Pattern on the Pyrimidine Ring: Electron-withdrawing groups at the C5 position generally enhance the preference for C4 substitution.[2][3] Conversely, electron-donating groups can favor C2 substitution.

  • Nature of the Amine Nucleophile: The structure of the amine plays a critical role. For example, tertiary amines have been shown to direct the reaction to the C2 position on 5-substituted-2,4-dichloropyrimidines.[2][3][4]

  • Reaction Conditions: The choice of catalyst (e.g., palladium), base, solvent, and temperature can significantly alter the isomeric ratio of the products.[1][2]

Q3: How can I enhance selectivity for the C4 position?

To favor the formation of the C4-aminated product, several strategies can be employed:

  • Palladium Catalysis: For 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed amination using a strong base like LiHMDS has been shown to strongly favor the C4 isomer, achieving ratios greater than 30:1.[1][2]

  • Anionic Nucleophiles: Using anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase C4 selectivity.[1][2]

Q4: Under what conditions is C2 amination favored?

Achieving C2 selectivity can be challenging but is possible under specific conditions:

  • Tertiary Amines as Nucleophiles: On 2,4-dichloropyrimidines with an electron-withdrawing group at C5, tertiary amines can provide excellent C2 selectivity.[3][4]

  • Use of a Surrogate: Employing 5-trimethylsilyl-2,4-dichloropyrimidine can direct amination to the C2 position.[5][6][7]

  • Blocking/Directing Groups: In more complex cases, converting the C4-chloro to a 4-thiomethoxy group allows for exclusive amination at the C2 position.[6]

Troubleshooting Guide

Problem 1: Low to no yield of my desired aminated product.

Low yields can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential CauseRecommended Solution
Insufficient Reaction Temperature For catalyst-free SNAr, high temperatures (e.g., 140 °C in DMF) are often necessary. For Pd-catalyzed reactions, temperatures around 80-120 °C are common, but optimization may be required.[8]
Inappropriate Base The choice of base is critical. For catalyst-free reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. For Pd-catalyzed aminations, strong bases such as NaOtBu or LiHMDS are often employed.[8]
Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) The selection of the palladium precursor (e.g., Pd(dba)₂, Pd(OAc)₂) and the phosphine ligand is crucial. Bulky, electron-rich ligands like DavePhos or bidentate ligands like BINAP can be effective.[8] It is recommended to screen a variety of ligands.
Insufficient Amine Equivalents Using a stoichiometric amount of the amine may not be sufficient. Increasing the equivalents of the amine (e.g., 2-4 equivalents) can often improve the reaction outcome.[8]
Solvent Effects The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[8]

Problem 2: Formation of multiple side products.

The formation of side products is a common challenge. Here are some frequently observed side products and strategies to mitigate their formation.

Side ProductMitigation Strategy
Di-heteroarylation/Oligomerization This is particularly problematic in Pd-catalyzed reactions. Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product over oligomers.[8][9][10] Adjusting the catalyst and ligand system can also help to control this side reaction.
Solvolysis Products When using alcohol-based solvents (e.g., ethanol) in the presence of a base, the corresponding alkoxide can act as a nucleophile.[8][11] If solvolysis is an issue, switching to a non-alcoholic solvent like dioxane or toluene is recommended.[8]
Hydrolysis of Chloro-substituent The presence of water in the reaction mixture can lead to the hydrolysis of the chloro group. Ensure the use of anhydrous solvents and reagents to minimize this side reaction.[8]

Problem 3: My reaction is producing a mixture of C2 and C4 isomers that are difficult to separate.

This is a common issue due to the moderate intrinsic selectivity of 2,4-dichloropyrimidine.[2]

  • Recommendation 1 (Catalyst Screening): For 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed approach with a suitable ligand (e.g., dppb) and a strong base (e.g., LiHMDS) can dramatically improve C4 selectivity.[1]

  • Recommendation 2 (Amine Addition): In Pd-catalyzed reactions, premixing the amine with the base before adding it to the reaction mixture containing the dichloropyrimidine and catalyst can be critical. Adding the amine directly to the dichloropyrimidine before the base can initiate a rapid, non-selective SNAr reaction.[1]

  • Recommendation 3 (Solvent and Base Effects): The choice of base and solvent can influence selectivity. For example, LiHMDS was found to be a superior base for achieving high C4 regioselectivity in Pd-catalyzed reactions.[1][2]

Data Presentation

Table 1: Regioselectivity in the Amination of 6-Aryl-2,4-dichloropyrimidines

EntryAmineConditionsC4:C2 RatioYield (%)
1DibutylamineK₂CO₃, DMAc, rt, 1h70:30-
2DibutylaminePd(OAc)₂/dppb, LiHMDS, THF, 0 °C, 1h>99:195
3AnilineNo catalyst, LiHMDS, THF, -60 °C, 0.5h91:992
4N-MethylanilineNo catalyst, LiHMDS, THF, -60 °C, 0.5h97:394
5MorpholinePd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1h>99:196

Data adapted from a study on highly regioselective amination.[1]

Table 2: Conditions for Monoamination of 4,6-dichloropyrimidine

EntryAmineBaseSolventTemperature (°C)Yield (%)
1Adamantyl-containing amineK₂CO₃ (4 equiv.)DMF14060-99
2Various diaminesCs₂CO₃DioxaneBoilingQuantitative

Data compiled from studies on catalyst-free monoamination.[10][12]

Experimental Protocols

Protocol 1: Highly C4-Regioselective Pd-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine

  • Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (1-2 mol%) and dppb (1,4-bis(diphenylphosphino)butane; 1-2 mol%) to an oven-dried flask.[2]

  • Reaction Setup: Remove the flask from the glovebox and add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) followed by anhydrous THF.[2]

  • Amine-Base Premixing: In a separate flask, add the secondary amine (1.1 equiv) and cool the solution to the desired reaction temperature (e.g., -20 °C). Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise.[2]

  • Reaction Execution: Add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst.[2]

  • Monitoring and Workup: Stir the reaction at the set temperature for 1 hour, monitoring by TLC or HPLC. Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.[2]

  • Purification: The crude product is purified by flash column chromatography.

Protocol 2: C2-Selective Amination of 2,4-Dichloro-5-nitropyrimidine using a Tertiary Amine

  • Reaction Setup: To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in chloroform (CHCl₃), add the tertiary amine (e.g., triethylamine, 2.0 equiv).[2]

  • Reaction Execution: Stir the mixture at room temperature for 1 hour.[2]

  • Monitoring and Workup: Monitor the reaction progress by TLC. Upon completion, the solvent is removed under reduced pressure.[2]

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-chloro-5-nitro-N,N-dialkylpyrimidin-2-amine product.[2]

Visualizations

Amination_Workflow cluster_start Starting Point cluster_decision Primary Decision cluster_c4 C4-Selective Pathway cluster_c2 C2-Selective Pathway cluster_end Outcome Start Dichloropyrimidine Substrate Regioselectivity Desired Regioselectivity? Start->Regioselectivity C4_Method Select C4-Amination Method Regioselectivity->C4_Method C4 C2_Method Select C2-Amination Method Regioselectivity->C2_Method C2 Pd_Catalysis Pd-Catalyzed (e.g., Buchwald-Hartwig) C4_Method->Pd_Catalysis SNAr_Conditions Anionic Nucleophile S~N~Ar C4_Method->SNAr_Conditions Optimization Optimization & Troubleshooting Pd_Catalysis->Optimization SNAr_Conditions->Optimization Tertiary_Amine Tertiary Amine Nucleophile C2_Method->Tertiary_Amine Surrogate Use Pyrimidine Surrogate C2_Method->Surrogate Tertiary_Amine->Optimization Surrogate->Optimization

Caption: Decision workflow for selecting a regioselective amination strategy.

Troubleshooting_Flow Start Experiment Issue Issue_Type Identify Issue Type Start->Issue_Type Low_Yield Low Yield Issue_Type->Low_Yield Low Yield Poor_Selectivity Poor Regioselectivity Issue_Type->Poor_Selectivity Poor Selectivity Side_Products Side Products Issue_Type->Side_Products Side Products Check_Temp Check Temperature Low_Yield->Check_Temp Check_Base Check Base Check_Temp->Check_Base Check_Catalyst Check Catalyst/Ligand (if applicable) Check_Base->Check_Catalyst End Optimized Reaction Check_Catalyst->End Review_Catalyst Review Catalyst System Poor_Selectivity->Review_Catalyst Review_Base Review Base/Solvent Review_Catalyst->Review_Base Review_Addition Review Order of Addition Review_Base->Review_Addition Review_Addition->End Check_Stoichiometry Check Amine Stoichiometry Side_Products->Check_Stoichiometry Check_Solvent Check Solvent Purity/ Anhydrous Conditions Check_Stoichiometry->Check_Solvent Check_Solvent->End

Caption: Logical workflow for troubleshooting common amination issues.

References

Technical Support Center: Purification of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloro-N,N-dimethylpyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, tarry residue. How should I proceed with purification?

A2: Tarry products can be common in chlorination reactions of pyrimidines, often due to product degradation. It is recommended to first try and separate the desired product from the tar. This can be achieved by dissolving the crude material in a suitable organic solvent and then filtering off the insoluble tar-like material. Following this initial separation, the filtrate containing the crude product can be further purified using techniques like recrystallization or column chromatography.[1]

Q2: What are the most effective methods for purifying crude this compound?

A2: The two primary and most effective methods for the purification of dichloropyrimidines are recrystallization and column chromatography. Recrystallization is a good first approach if the crude product is relatively pure. Column chromatography is particularly useful for removing closely related impurities that may be difficult to separate by recrystallization alone.[1]

Q3: What solvent systems are recommended for the recrystallization of this compound?

A3: While specific data for this exact compound is limited, for similar dichloropyrimidines, a good starting point for recrystallization would be solvents in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] Solvents such as ethanol, ethyl acetate, or a solvent/anti-solvent system like dichloromethane/hexane or ethyl acetate/heptane are often effective.[1][2]

Q4: How can I prevent the hydrolysis of the chloro groups during workup and purification?

A5: The chloro groups on the pyrimidine ring are susceptible to hydrolysis. To minimize this, it is crucial to work with anhydrous solvents and reagents whenever possible. During any aqueous workup steps, it is advisable to keep the temperature low and minimize the contact time with water. Extractions should be performed quickly, and the organic phases must be dried thoroughly before solvent evaporation.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction.- Product degradation during reaction or workup.- Product loss during extraction or purification.- Monitor the reaction progress using TLC or HPLC to ensure completion.- Carefully control the reaction temperature to prevent the formation of tarry byproducts.- Perform the workup at lower temperatures.- During aqueous extraction, carefully control the pH; avoid strongly acidic or basic conditions if possible.[1]
Persistent Impurities After Recrystallization - The impurity has similar solubility to the product.- Co-crystallization of the impurity with the product.- Attempt recrystallization from a different solvent system.- Purify the material using column chromatography before a final recrystallization step.[1]
Product is an Oil or Fails to Crystallize - Presence of impurities.- Residual solvent.- Purify the oily product by column chromatography.- Ensure all solvent is removed under a high vacuum.[1]
Tarry Residue Formation - High reaction temperature.- Prolonged reaction time.- Optimize the reaction temperature and duration.- Consider portion-wise addition of the chlorinating agent to control any reaction exotherm.[1]

Data Presentation

Table 1: Comparison of Purification Methods for Dichloropyrimidines

Purification MethodExpected Purity (HPLC)Estimated YieldKey Considerations
Recrystallization>98%60-85%Yield is dependent on the purity of the crude material. Multiple recrystallizations may be necessary.[1]
Column Chromatography>99%40-70%Effective for removing closely related impurities but can be more time-consuming and may result in lower yields due to product loss on the column.[1]

Note: The yield and purity are estimates based on similar compounds and may vary depending on the specific reaction conditions and the purity of the starting materials.[1]

Experimental Protocols

Column Chromatography Protocol for Purification of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (or heptane)

  • Ethyl acetate

  • Dichloromethane (optional)

  • Methanol (optional)

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

2. Procedure:

  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to aid in packing.

    • Allow the silica gel to settle, and then add a layer of sand on top of the silica bed.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • In a separate flask, add a small amount of silica gel and dissolve the crude product in a suitable solvent. Evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica gel.

    • Carefully add the dry-loaded sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent such as hexane.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A typical gradient could be from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1).

    • Collect fractions in separate tubes or flasks.

    • Monitor the separation of components using Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow Purification Workflow for Crude this compound crude Crude Product (Potentially Tarry) dissolve Dissolve in Organic Solvent crude->dissolve filter Filter off Insoluble Tar dissolve->filter filtrate Filtrate with Crude Product filter->filtrate impurities Impurities filter->impurities Tarry Residue column Column Chromatography (Silica Gel) filtrate->column recrystallize Recrystallization filtrate->recrystallize pure_product Pure Product (>99% Purity) column->pure_product column->impurities Separated Impurities recrystallize->column If Impurities Persist recrystallize->pure_product If Purity is High

References

Troubleshooting low conversion rates in palladium-catalyzed reactions of pyrimidines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting solutions and answers to frequently asked questions (FAQs) regarding low conversion rates and other common issues encountered during these experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a very low conversion rate in my palladium-catalyzed pyrimidine coupling reaction. What are the first steps I should take to troubleshoot this?

A1: Low conversion is a common issue stemming from several potential factors. A systematic approach is crucial for identifying the root cause. The primary areas to investigate are the catalyst system, the reaction conditions, and potential side reactions. The pyrimidine nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation, which is a frequent challenge.[1]

Begin by verifying the quality and purity of your reagents, particularly the palladium catalyst, ligands, base, and solvent. Ensure that anaerobic and anhydrous conditions are properly maintained if the reaction is sensitive to oxygen or moisture.

Below is a general workflow to guide your troubleshooting process.

Troubleshooting_Workflow start Low Conversion Observed reagents Verify Reagent Quality (Catalyst, Ligand, Solvent, Base) start->reagents conditions Optimize Reaction Conditions reagents->conditions If reagents are pure catalyst Evaluate Catalyst System reagents->catalyst If reagents are pure side_reactions Analyze for Side Products reagents->side_reactions If reagents are pure temp Adjust Temperature conditions->temp solvent Screen Solvents conditions->solvent base Screen Bases conditions->base ligand Change Ligand (e.g., Bulky, Electron-Rich) catalyst->ligand precatalyst Use Different Pd Precatalyst (e.g., Pd(0) vs Pd(II)) catalyst->precatalyst dehalogenation Dehalogenation Byproduct? side_reactions->dehalogenation homocoupling Homocoupling Byproduct? side_reactions->homocoupling protodeborylation Protodeborylation Byproduct (Suzuki)? side_reactions->protodeborylation

Caption: General troubleshooting workflow for low conversion rates.
Q2: My Suzuki-Miyaura reaction of a halopyrimidine has stalled. What specific parameters should I focus on?

A2: For Suzuki-Miyaura reactions, the choice of solvent and base is critical, and protodeboronation of the boronic acid is a common side reaction that lowers yield.[2][3]

  • Solvent and Base Selection: The solvent can significantly influence reactivity. While polar aprotic solvents are common, alcoholic solvent mixtures can sometimes offer greater reactivity at lower temperatures.[3] The base is crucial, with common choices being K₂CO₃, K₃PO₄, and Cs₂CO₃. Stronger bases can improve reactions with sterically hindered substrates.[3]

  • Protodeboronation: This side reaction, where the boronic acid's C-B bond is cleaved to form an Ar-H product, can be promoted by high temperatures and excessive water in the solvent system.[2][4] Running the reaction at the lowest effective temperature and using carefully controlled amounts of water (e.g., in dioxane/water mixtures) can mitigate this issue.[4]

  • Halogen Reactivity: The reactivity of the halopyrimidine follows the general trend: I > Br > Cl.[5] Chloropyrimidines are the least reactive and often require more forcing conditions, specialized ligands (e.g., bulky, electron-rich phosphines like SPhos or XPhos), or higher catalyst loadings to achieve good conversion.[1][6]

Data Presentation: Effect of Solvent and Base on Suzuki Coupling

The following tables summarize the impact of different solvents and bases on the yield of Suzuki-Miyaura coupling reactions involving pyrimidine substrates, based on data from representative studies.

Table 1: Effect of Solvent on the Yield of 2-chloro-4-phenylpyrimidine [7][8] Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), solvent (7 mL), 100 °C, 24 h.

SolventIsolated Yield (%)
1,4-Dioxane71
THF65
DMF62
Isopropanol58

Table 2: Effect of Base on Suzuki Coupling Yield [2][7] Reaction Conditions: Aryl halide, arylboronic acid, palladium catalyst, base, solvent, heat.

BaseRelative YieldRationale
Cs₂CO₃SuperiorHigh solubility and reactivity.
K₃PO₄GoodOften effective and a common choice.[2]
K₂CO₃ModerateA standard but sometimes less effective base.[7]
Organic Bases (e.g., DBU)LowerGenerally less effective for this reaction type.
Q3: I suspect catalyst deactivation in my Buchwald-Hartwig amination. How can I confirm this and what can be done to prevent it?

A3: Catalyst deactivation is a significant problem in the amination of pyrimidines because the ring nitrogens can act as ligands, binding to the palladium center and inhibiting its catalytic activity.[1] This is especially true for substrates like 2-halopyrimidines where the nitrogen is adjacent to the reaction site.

Confirmation and Solutions:

  • Ligand Choice: Standard ligands like PPh₃ can be ineffective.[1] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is the most critical step.[1][9] These ligands form highly reactive, coordinatively unsaturated palladium complexes that are less susceptible to inhibition by the pyrimidine substrate.[1][10]

  • Precatalyst: Using a well-defined Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species is important. Some Pd(II) precursors may not be reduced efficiently under the reaction conditions, leading to low activity.[1]

  • Base Selection: The choice of base is crucial. While strong, non-nucleophilic bases like NaOtBu often give the highest rates, they can be incompatible with certain functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher catalyst loadings or longer reaction times.[11]

Catalyst_Deactivation active_catalyst Active Pd(0)L2 Catalyst oxidative_addition Oxidative Addition (Desired Pathway) active_catalyst->oxidative_addition Reacts with halogen side inactive_complex Inactive Pd-Pyrimidine Complex (Deactivation Pathway) active_catalyst->inactive_complex Pyrimidine N-atom coordinates to Pd pyrimidine Halopyrimidine Substrate pyrimidine->oxidative_addition pyrimidine->inactive_complex oxidative_addition->active_catalyst Catalytic Cycle Continues

Caption: Competing pathways of catalyst activation vs. deactivation.
Q4: My reaction is producing a significant amount of dehalogenated pyrimidine. What causes this side reaction?

A4: Dehalogenation is a common side reaction where the halogen atom on the pyrimidine is replaced by a hydrogen atom. This can occur through several pathways, often involving the palladium catalyst. It is frequently observed in Suzuki, Heck, and Buchwald-Hartwig reactions.[12][13][14]

Potential Causes and Solutions:

  • Hydrogen Source: The hydrogen atom can come from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or even trace water.[13]

  • Catalyst System: Some palladium catalyst systems are more prone to promoting dehalogenation. The mechanism can involve the formation of a palladium-hydride species which then reductively eliminates with the pyrimidine.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Meticulously dry your solvent and reagents to minimize water as a potential hydrogen source.

    • Change the Solvent/Base: If using an alcohol as a solvent or a base with β-hydrogens, consider switching to an aprotic solvent (e.g., dioxane, toluene) or a different base.[13]

    • Modify the Ligand: Experimenting with different phosphine ligands can sometimes suppress the dehalogenation pathway in favor of the desired cross-coupling.

Key Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[7][8]

This protocol is adapted for a microwave reactor, which can significantly reduce reaction times.

  • Reagent Preparation: To a microwave vial, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 eq.), the desired arylboronic acid (0.5 mmol, 1.0 eq.), K₂CO₃ (1.5 mmol, 3.0 eq.), and Pd(PPh₃)₄ (0.015 mmol, 3 mol%).

  • Solvent Addition: Add the chosen solvent system (e.g., 6 mL of a 1,4-dioxane/water mixture).

  • Reaction Setup: Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to 100 °C for 20-30 minutes with stirring.

  • Work-up: After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination[15]

This protocol provides a general starting point for the amination of halopyrimidines.

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the halopyrimidine (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heating: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via column chromatography.

References

Impact of solvent and base choice on the outcome of reactions with 2,6-dichloro-N,N-dimethylpyrimidin-4-amine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2,6-dichloro-N,N-dimethylpyrimidin-4-amine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during nucleophilic aromatic substitution (SNAr) reactions, with a focus on the impact of solvent and base selection.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic substitution on this compound?

A1: For nucleophilic aromatic substitution on 2,6-dichloropyrimidines, the chlorine atom at the C6 position is generally more susceptible to nucleophilic attack than the one at the C2 position.[1][2] This is due to the electronic influence of the dimethylamino group at the C4 position. However, the choice of nucleophile, solvent, and reaction conditions can influence this selectivity.

Q2: Which solvents are recommended for reactions with this compound?

A2: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are generally recommended. These solvents can effectively dissolve the reactants and facilitate the SNAr reaction. The use of protic solvents, especially alcohols like ethanol or methanol, should be approached with caution as they can lead to solvolysis, forming undesired alkoxy-substituted byproducts.[2]

Q3: What is the role of the base in these reactions and which one should I choose?

A3: A base is typically required to neutralize the HCl generated during the nucleophilic substitution. For catalyst-free SNAr reactions with amine nucleophiles, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly at elevated temperatures.[2] For less reactive nucleophiles, a stronger base may be necessary.

Q4: I am observing di-substitution instead of the desired mono-substitution. How can I prevent this?

A4: To favor mono-substitution, you can try the following:

  • Use a stoichiometric amount of the nucleophile (1.0 to 1.2 equivalents).

  • Lower the reaction temperature.

  • Reduce the reaction time and monitor the progress closely using techniques like TLC or LC-MS.

  • Consider using a less reactive nucleophile if possible.

Q5: My reaction is not proceeding to completion. What are some potential reasons?

A5: Incomplete reactions can be due to several factors:

  • Insufficient temperature: Many SNAr reactions on dichloropyrimidines require elevated temperatures to proceed at a reasonable rate.[2]

  • Inappropriate base: The base may not be strong enough to effectively neutralize the generated acid, thereby inhibiting the reaction.

  • Poor solvent choice: The solvent may not be adequately solvating the reactants.

  • Deactivated substrate: The introduction of an electron-donating group in the first substitution step can deactivate the pyrimidine ring towards a second substitution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Insufficient reaction temperature.Gradually increase the reaction temperature and monitor for product formation and byproduct formation. For many SNAr reactions on this scaffold, temperatures of 80-140 °C may be necessary.[2]
Inappropriate base selection.For amine nucleophiles, ensure a non-nucleophilic base like DIPEA or TEA is used in slight excess. For other nucleophiles, consider a stronger base or an inorganic base like K₂CO₃.
Poor solvent choice.Switch to a polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.
Formation of Side Products Solvolysis from alcohol-based solvents.If using an alcohol as a solvent, it can act as a nucleophile. Switch to a non-nucleophilic solvent such as dioxane, toluene, or DMF.[2]
Hydrolysis of the chloro-substituent.The presence of water can lead to the formation of hydroxypyrimidines. Ensure the use of anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Di-substituted byproduct formation.Reduce the stoichiometry of the nucleophile to 1.0-1.1 equivalents. Lower the reaction temperature and monitor the reaction progress closely to stop it once the desired mono-substituted product is maximized.
Poor Regioselectivity Influence of reaction conditions.The regioselectivity can be sensitive to the solvent, temperature, and the nature of the nucleophile. A systematic screening of these parameters may be necessary to optimize for the desired regioisomer.
Difficulty in Product Purification Residual base or salts.Perform an aqueous workup to remove inorganic salts and water-soluble impurities. An acid-base extraction can also be effective for separating basic or acidic products and impurities.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes based on studies of similar 2,6-dichloropyrimidine systems. The data should be considered as a starting point for optimization.

Table 1: Impact of Solvent Choice on a Typical Amination Reaction

SolventTemperature (°C)Time (h)Expected Yield (%)Notes
DMF1004>90Good solubility and high reaction rate.
DMSO1004>90Similar to DMF, can accelerate reactions.
Acetonitrile801270-85Lower boiling point may require longer reaction times.
THF652460-75Lower reaction rate, may require prolonged heating.
Ethanol801250-70Potential for ethoxy-substituted byproduct formation.[2]

Table 2: Impact of Base Choice on a Typical Amination Reaction in DMF at 100 °C

BaseEquivalentsTime (h)Expected Yield (%)Notes
DIPEA1.54>90Common choice, good solubility.
TEA1.5685-95Slightly weaker than DIPEA, may require longer time.
K₂CO₃2.0880-90Heterogeneous, may require vigorous stirring.[2]
Cs₂CO₃2.06>90More soluble than K₂CO₃, can be more effective.[2]

Experimental Protocols

General Protocol for Mono-amination of this compound:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.).

  • Add the desired anhydrous solvent (e.g., DMF, 5 mL).

  • Add the amine nucleophile (1.1 mmol, 1.1 equiv.) followed by the base (e.g., DIPEA, 1.5 mmol, 1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 2,6-dichloro-N,N- dimethylpyrimidin-4-amine E Heat and Stir (e.g., 100 °C, 4h) A->E B Anhydrous Solvent (e.g., DMF) B->E C Nucleophile (1.1 equiv) C->E D Base (e.g., DIPEA, 1.5 equiv) D->E F Aqueous Workup E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure Mono-substituted Product I->J

Caption: General experimental workflow for the mono-substitution reaction.

logical_relationships cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Start 2,6-dichloro-N,N- dimethylpyrimidin-4-amine Mono Desired Mono-substitution (C6 > C2) Start->Mono Di Di-substitution Start->Di Start->Di Excess Nucleophile Solvolysis Solvolysis Product (if alcohol solvent) Start->Solvolysis Hydrolysis Hydrolysis Product (if water present) Start->Hydrolysis Solvent Solvent Choice (Polar Aprotic vs. Protic) Solvent->Mono influences Solvent->Solvolysis influences Base Base Choice (Organic vs. Inorganic) Base->Mono influences

Caption: Logical relationships between reactants, conditions, and products.

References

Overcoming challenges in the scale-up of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on identification and mitigation of potential problems. The synthesis of this compound likely proceeds through the chlorination of a corresponding dihydroxy- or aminohydroxypyrimidine precursor, followed by amination. The troubleshooting advice is based on established protocols for structurally similar compounds.

Problem IDSymptomPossible Cause(s)Suggested Solution(s)
SYN-001 Low or inconsistent yields - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. - Inefficient purification.- Monitor the reaction to completion using TLC or HPLC. - Ensure starting materials are pure and dry. - Optimize the reaction temperature; for chlorination with POCl₃, a range of 55-68°C is often effective for similar syntheses[1][2]. - For amination, the temperature will depend on the reactivity of the amine and substrate. - Refine the purification protocol; consider recrystallization from a different solvent system or optimization of column chromatography conditions.
SYN-002 Formation of multiple byproducts - Reaction temperature too high, leading to side reactions. - Incorrect stoichiometry of reagents. - Presence of moisture or other impurities in the starting materials or solvents.- Maintain strict temperature control throughout the reaction. - Carefully control the addition rate of reagents, especially during exothermic steps. - Use anhydrous solvents and ensure starting materials are free of impurities.
SYN-003 Product is dark-colored or oily - Presence of polymeric or degradation byproducts. - Residual solvents or reagents.- Treat the crude product with activated carbon to remove colored impurities. - Ensure complete removal of the reaction solvent and any volatile reagents under reduced pressure. - Purify by column chromatography or recrystallization.
SYN-004 Incomplete consumption of starting material - Insufficient reaction time or temperature. - Inadequate mixing, especially in a heterogeneous mixture. - Deactivation of a catalyst, if used.- Extend the reaction time or cautiously increase the temperature, while monitoring for byproduct formation. - Ensure vigorous stirring, particularly in large-scale reactions. - If a catalyst is used, ensure it is fresh and used in the correct loading.
SYN-005 Difficulties in product isolation/purification - Product is highly soluble in the workup solvents. - Formation of an emulsion during extraction. - Product co-elutes with impurities during chromatography.- Adjust the pH of the aqueous layer during workup to minimize the solubility of the amine product. - To break emulsions, try adding brine or filtering the mixture through Celite. - For chromatography, screen different solvent systems to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for the scale-up of this compound?

A1: A common and scalable approach for analogous compounds involves a two-step process:

  • Chlorination: Treatment of a suitable precursor, such as 4-(dimethylamino)-2,6-dihydroxypyrimidine, with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base (e.g., N,N-dimethylaniline or triethylamine) to neutralize the generated HCl.

  • Workup and Isolation: The reaction is typically quenched by carefully adding the mixture to ice-water, followed by neutralization and extraction of the product.

Q2: What are the critical parameters to control during the chlorination step?

A2: For chlorinations using POCl₃, several parameters are crucial:

  • Temperature: These reactions are often exothermic. Maintaining a controlled temperature, for instance in the range of 55-68°C, is vital to prevent byproduct formation and ensure a good yield[1][2].

  • Reagent Stoichiometry: The molar ratio of POCl₃ and the amine base to the starting material must be carefully optimized. For similar syntheses, a molar ratio of POCl₃ to the dihydroxypyrimidine of 3.4:1 to 4.2:1 and an amine base to dihydroxypyrimidine ratio of 1.7:1 to 2.5:1 has been reported to be effective[1][2].

  • Rate of Addition: Slow, controlled addition of the tertiary amine base is recommended to manage the exotherm[1].

Q3: What are the common methods for purifying the final product?

A3: Purification of dichloropyrimidine derivatives can be achieved through:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for removing impurities.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a standard technique. A gradient of solvents, such as hexanes and ethyl acetate, is often employed.

  • Acid-Base Extraction: The basicity of the dimethylamino group can be utilized. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the product into the aqueous phase. The pH of the aqueous layer can then be adjusted to precipitate the purified product.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of structurally related aminodichloropyrimidines, which can serve as a starting point for the optimization of the this compound synthesis.

Starting MaterialProductReagentsTemperature (°C)Yield (%)Reference
2-Amino-4,6-dihydroxypyrimidine2-Amino-4,6-dichloropyrimidinePOCl₃, N,N-dimethylaniline55-68>80[1][2]
2-Amino-4,6-dihydroxypyrimidine2-Amino-4,6-dichloropyrimidinePOCl₃, N,N-dimethylanilineReflux (~107)~70[1][2]
4-Aminouracil4-Amino-2,6-dichloropyrimidinePOCl₃, Tertiary AmineNot specified27[1]
2-Amino-4,6-dihydroxypyrimidine2-Amino-4,6-dichloropyrimidinePOCl₃, Triethylamine20-80>90[3]

Experimental Protocols

Protocol: Synthesis of a Dichloropyrimidine Derivative (Adapted)

Reaction Setup:

  • In a four-necked round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser, and an addition funnel, charge phosphorus oxychloride (3.4 to 4.2 molar equivalents) and the appropriate dihydroxypyrimidine precursor (1 molar equivalent).

  • Heat the mixture to a temperature between 55°C and 60°C.

Reagent Addition:

  • Slowly add a tertiary amine base, such as N,N-dimethylaniline (1.7 to 2.5 molar equivalents), to the reaction mixture via the addition funnel.

  • Ensure the temperature is maintained between 55°C and 68°C during the addition to control the exothermic reaction.

Reaction Monitoring:

  • Monitor the progress of the reaction by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.

Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly add the reaction mixture to a well-stirred vessel containing crushed ice or an ice/water mixture. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution with a base, such as 10N sodium hydroxide, while providing external cooling to maintain a low temperature.

  • Adjust the final pH to be slightly basic to ensure the product is in its free base form.

Isolation and Purification:

  • Filter the resulting precipitate and wash it with cold water.

  • Dry the crude product in a vacuum oven at an appropriate temperature (e.g., 50°C).

  • Further purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Dichloropyrimidine Synthesis start Start setup Reaction Setup: - Charge reactor with dihydroxypyrimidine and POCl₃ - Heat to 55-60°C start->setup addition Reagent Addition: - Slowly add tertiary amine base - Maintain temperature at 55-68°C setup->addition monitoring Reaction Monitoring: - Use TLC or HPLC to track progress addition->monitoring workup Workup: - Cool reaction mixture - Quench with ice/water - Neutralize with base monitoring->workup Reaction Complete isolation Isolation: - Filter the precipitate - Wash with cold water - Dry the crude product workup->isolation purification Purification: - Recrystallization or - Column Chromatography isolation->purification end Final Product purification->end

Caption: A generalized experimental workflow for the synthesis of dichloropyrimidines.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Was the reaction complete? start->check_completion check_temp Was the temperature controlled? check_completion->check_temp Yes optimize_time_temp Increase reaction time or temperature cautiously check_completion->optimize_time_temp No check_purity Are starting materials pure? check_temp->check_purity Yes improve_temp_control Improve temperature monitoring and control check_temp->improve_temp_control No purify_reagents Purify or use new batch of starting materials check_purity->purify_reagents No optimize_purification Optimize purification method check_purity->optimize_purification Yes end Improved Yield optimize_time_temp->end improve_temp_control->end purify_reagents->end optimize_purification->end

Caption: A decision-making diagram for troubleshooting low yields in the synthesis.

References

Technical Support Center: Stabilizing Pyrimidine Derivatives During Workup and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the decomposition of pyrimidine derivatives during crucial workup and purification stages.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine derivative appears to be degrading during aqueous workup. What is the most likely cause?

A1: The most common cause of degradation during aqueous workup is hydrolysis or pH-dependent decomposition. The pyrimidine ring and its substituents can be sensitive to both acidic and alkaline conditions. For instance, some derivatives may undergo hydrolysis of ester or amide functionalities, while others might be susceptible to ring-opening or deamination under inappropriate pH conditions. It is crucial to control the pH of your aqueous washes.

Q2: I'm observing product loss during purification by silica gel column chromatography. What could be the issue?

A2: Product loss on silica gel is often due to the acidic nature of the stationary phase, which can catalyze the degradation of sensitive pyrimidine derivatives. Additionally, prolonged exposure to the silica surface can lead to decomposition. If your compound has basic nitrogen atoms, it may bind irreversibly to the acidic silica.

Q3: Can temperature affect the stability of my pyrimidine compound during purification?

A3: Absolutely. Elevated temperatures can accelerate decomposition. This is particularly important during solvent evaporation (e.g., using a rotary evaporator). It is advisable to remove solvents at the lowest practical temperature to minimize the risk of thermal degradation. Some pyrimidine derivatives have been shown to have specific decomposition temperature ranges, which can be influenced by their substitution patterns.

Q4: My purified pyrimidine derivative is showing impurities after a short period of storage. How can I improve its stability?

A4: The stability of purified pyrimidine derivatives can be influenced by residual acidic or basic impurities from the purification process. Ensure that all solvents are thoroughly removed and consider storing the compound under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light, as some derivatives can be photolabile.

Troubleshooting Guides

Issue 1: Decomposition During Aqueous Workup

Potential Cause: Uncontrolled pH of the aqueous solution.

Solutions:

  • pH Neutralization: Before extraction, neutralize the reaction mixture to a pH of approximately 7 using a mild acid (e.g., dilute HCl) or base (e.g., saturated NaHCO₃ solution).

  • Buffered Washes: Use buffered aqueous solutions (e.g., phosphate buffer at pH 7) for washing the organic layer to maintain a neutral pH throughout the extraction process.

  • Minimize Contact Time: Reduce the time the organic layer is in contact with the aqueous phase to minimize the opportunity for hydrolysis or other pH-mediated decomposition.

Issue 2: Degradation on Silica Gel

Potential Cause: Acidity of the silica gel stationary phase.

Solutions:

  • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. This can be done by preparing the slurry for column packing in an eluent containing 1-2% triethylamine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a bonded-phase silica gel.

  • Rapid Purification: Optimize your solvent system to allow for quick elution of your compound, minimizing its residence time on the column.

Issue 3: Thermal Decomposition During Solvent Removal

Potential Cause: High temperatures during solvent evaporation.

Solutions:

  • Low-Temperature Evaporation: Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40 °C) to remove the solvent.

  • High-Vacuum Application: Employ a high-vacuum pump to facilitate solvent removal at lower temperatures.

  • Azeotropic Removal: For high-boiling point solvents, consider adding a lower-boiling point solvent to form an azeotrope that can be removed at a lower temperature.

Data Presentation

Table 1: pH Stability of 5-Fluorouracil (5-FU) in Aqueous Solution

The stability of the anticancer drug 5-Fluorouracil (5-FU) is significantly influenced by the pH of the aqueous solution. Hydrolysis is more noticeable in acidic conditions, while the drug shows greater stability in alkaline solutions.

pHStabilityObserved Hydrolysis Rate Constant
5Less Stable25
6Less Stable14
7Moderately Stable20
7.4StableNo noticeable hydrolysis
8StableNo noticeable hydrolysis

Data sourced from studies on the kinetic behavior of 5-FU in phosphate buffer at 37°C.

Table 2: Thermal Decomposition Ranges of Selected Pyrimidine Derivatives

The thermal stability of pyrimidine derivatives can vary significantly based on the nature and position of substituents on the pyrimidine ring. The following table presents the decomposition temperature ranges for a series of synthesized pyrimidine derivatives as determined by thermogravimetric analysis (TGA).

Compound SeriesSubstituent(s)Decomposition Range (°C)
SNO3-chloro and 4-fluoro150-700
SNO4-fluoro170-550
SNO3-nitro150-380
SSNUnsubstituted188-621
SSN4-methyl255-824
SSN4-fluoro255-824
SSN4-hydroxyl167-820
SSN2-hydroxyl146-400
SSN3-nitro200-600

Note: The stability is affected by the position of the functional group, with substitution at the 2nd position sometimes leading to decreased stability.

Experimental Protocols

Protocol 1: General Workup Procedure for Pyrimidine Synthesis

This protocol outlines a general workup procedure designed to minimize the decomposition of pyrimidine derivatives.

Materials:

  • Reaction mixture containing the pyrimidine derivative

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. If the reaction was conducted under acidic or basic conditions, carefully quench it by slowly adding a neutralizing agent (e.g., saturated NaHCO₃ for an acidic reaction, or dilute aqueous HCl for a basic one) until the pH is approximately 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers with brine. This helps to remove residual water and some water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic extract under reduced pressure using a rotary evaporator at a low temperature (30-40 °C).

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel

This protocol describes the purification of a sensitive pyrimidine derivative using silica gel that has been deactivated with triethylamine.

Materials:

  • Crude pyrimidine derivative

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Triethylamine

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Preparation: Prepare the mobile phase by mixing the appropriate ratio of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents, as determined by prior TLC analysis. Add 1-2% (v/v) triethylamine to this mixture.

  • Column Packing: Prepare a slurry of silica gel in the triethylamine-containing eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the triethylamine-containing mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visual

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Halogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting catalyst deactivation and other common issues encountered during the cross-coupling of halogenated pyrimidines. This resource provides practical guidance, detailed experimental protocols, and comparative data to help you navigate the complexities of these critical reactions and achieve optimal results in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with halogenated pyrimidines prone to catalyst deactivation?

A1: The primary challenge arises from the Lewis basic nitrogen atom(s) within the pyrimidine ring. These nitrogen atoms can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes. This phenomenon, often referred to as catalyst poisoning, is particularly pronounced when the halogen is at the 2- or 6-position, in close proximity to a ring nitrogen.

Q2: What are the common signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • Stalled or incomplete reactions: The reaction starts but does not proceed to completion, leaving significant amounts of starting material.

  • Low or no product yield: Despite extended reaction times or increased temperatures, the desired product is formed in low quantities or not at all.

  • Formation of byproducts: The appearance of unexpected products, such as dehalogenated starting material, can signal catalyst decomposition or alternative reaction pathways.

  • Inconsistent results: Difficulty in reproducing reaction outcomes under seemingly identical conditions can point to issues with catalyst activity.

Q3: How does the position of the halogen on the pyrimidine ring affect reactivity and catalyst deactivation?

A3: The position of the halogen significantly influences reactivity. The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5. The C4 and C6 positions are more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. However, the proximity of the C2 and C6 positions to the ring nitrogens increases the likelihood of catalyst poisoning. The C5 position is the least reactive.

Q4: What is the general reactivity trend for different halogens (I, Br, Cl, F) on the pyrimidine ring?

A4: The reactivity of the carbon-halogen (C-X) bond in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition step—often the rate-determining step—more facile for heavier halogens.[1] Consequently, iodopyrimidines are the most reactive substrates, while chloropyrimidines are less reactive and often require more specialized and robust catalyst systems.[1] Fluoropyrimidines are generally unreactive in these reactions.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion
Possible Cause Troubleshooting Step
Catalyst Poisoning by Pyrimidine Nitrogen - Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) that can shield the metal center and promote the desired catalytic cycle over catalyst inhibition. - Use of Additives: In some cases, additives can mitigate catalyst poisoning. - Protecting Groups: Temporarily protecting the pyrimidine nitrogen can be an effective but synthetically more demanding strategy.
Inactive Catalyst - Use a Pre-catalyst: Palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) can provide more consistent generation of the active Pd(0) species. - Proper Handling: Ensure the catalyst and ligands are stored and handled under an inert atmosphere to prevent oxidation. - Fresh Catalyst: Use a fresh batch of catalyst from a reliable supplier.
Inefficient Oxidative Addition - Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-I and C-Br bonds are more reactive. - Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for potential substrate or catalyst decomposition.
Poor Transmetalation - Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base is often substrate-dependent. - Solvent Choice: Ensure the solvent system effectively solubilizes all reaction components. Common choices include toluene, dioxane, and THF.
Issue 2: Formation of Dehalogenated Byproduct
Possible Cause Troubleshooting Step
Hydrodehalogenation - Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction. - Lower the Reaction Temperature: Higher temperatures can promote side reactions. - Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.
Protodeboronation (in Suzuki reactions) - Use Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can facilitate the cleavage of the C-B bond. - Choice of Boron Reagent: Boronic esters (e.g., pinacol esters) are often more stable than boronic acids. - Base Selection: A carefully chosen base can minimize protodeboronation.

Quantitative Data on Reaction Conditions

Table 1: Comparison of Catalysts and Ligands in Suzuki-Miyaura Coupling of Halogenated Pyrimidines
HalopyrimidineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane1002485[2]
2-Chloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001892[2]
4,6-DichloropyrimidinePhenylboronic acidPdCl₂(dppf) (3)dppfNa₂CO₃DME/H₂O801295
2-BromopyridinePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene1001288[1]
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane1001891[1]

*Data for halopyridines is included as a close proxy for pyrimidine reactivity trends.

Table 2: Effect of Base and Solvent in Buchwald-Hartwig Amination of 5-Bromopyrimidine
AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂/BINAPNaOtBuToluene801695
AnilinePd₂(dba)₃/XantphosCs₂CO₃Dioxane1002488
BenzylaminePd(OAc)₂/dppfK₃PO₄Toluene1101875
PyrrolidinePd G3 XPhosLHMDSTHF651292

*Representative data based on typical outcomes for bromo-heterocycles.

Table 3: Comparison of Conditions for Sonogashira Coupling of Halopyrimidines
HalopyrimidineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Iodo-6-methyl-2-(methylthio)pyrimidine1-Iodo-4-nitrobenzenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NMeCNRT995[3]
2-IodopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF65690
4-BromopyrimidineTrimethylsilylacetylenePd(OAc)₂ (2) / SPhos (4)CuI (5)Cs₂CO₃Dioxane801285
2-ChloropyrimidinePhenylacetylenePd₂(dba)₃ (2) / XPhos (4)CuI (5)K₃PO₄Toluene1002478

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dichloropyrimidine
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the dichloropyrimidine (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if separate).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Catalyst Deactivation via Reaction Kinetics

This protocol allows for the in-situ monitoring of catalyst deactivation.

  • Reaction Setup: Assemble the reaction in a vessel equipped for sampling, including the halogenated pyrimidine, coupling partner, base, solvent, catalyst, and an internal standard for GC or HPLC analysis.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot to stop the reaction (e.g., by diluting with a suitable solvent and filtering through a small plug of silica).

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the product and starting materials over time.

  • Data Interpretation: Plot the product concentration versus time. A plateau in product formation before the starting material is fully consumed is indicative of catalyst deactivation.

Visualizing Workflows and Logical Relationships

Troubleshooting Workflow for Low Yield in Pyrimidine Cross-Coupling

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the catalyst active and handled under inert conditions? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Use a pre-catalyst or fresh reagents. check_catalyst->solution_catalyst No check_reagents Are reagents and solvents pure and anhydrous? check_temp->check_reagents Yes solution_temp Increase temperature incrementally. check_temp->solution_temp No side_reactions Significant side reactions observed? (e.g., dehalogenation) check_reagents->side_reactions Yes solution_reagents Use anhydrous, degassed solvents and pure reagents. check_reagents->solution_reagents No solution_side_reactions Screen weaker or less hindered bases. Screen different phosphine ligands. side_reactions->solution_side_reactions Yes Catalyst_Deactivation cluster_cycle Catalytic Cycle cluster_poisoning Deactivation Pathway Pd0 Active Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Inactive_Complex Inactive Pd-Pyrimidine Complex Pd0->Inactive_Complex Coordination Transmetalation Transmetalation Complex OxAdd->Transmetalation R-M RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product Pyrimidine Pyrimidine Substrate Pyrimidine->Inactive_Complex Catalyst_Selection start Select Halogenated Pyrimidine halogen What is the Halogen? start->halogen iodide Iodide (I) halogen->iodide I bromide Bromide (Br) halogen->bromide Br chloride Chloride (Cl) halogen->chloride Cl position What is the Halogen Position? pos_4_6 C4 or C6 position->pos_4_6 pos_2 C2 position->pos_2 pos_5 C5 position->pos_5 iodide->position bromide->position recommendation_buchwald Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) with Pd(OAc)₂ or Pre-catalyst chloride->recommendation_buchwald Reactive Coupling Partner recommendation_forcing Highly Active Catalyst System (e.g., Buchwald Ligands) and Higher Temperatures chloride->recommendation_forcing Less Reactive Coupling Partner recommendation_std Standard Pd/Phosphine Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) pos_4_6->recommendation_std pos_2->recommendation_buchwald pos_5->recommendation_forcing

References

Validation & Comparative

Interpreting the ¹H and ¹³C NMR Spectra of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine. Below, we present a comparison of predicted spectral data with available experimental values, offering a comprehensive interpretation for structural elucidation and quality control purposes.

Spectral Data Summary

The following tables summarize the predicted and experimental ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on established chemical shift theory and data from analogous compounds.

Table 1: ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ) ppmMultiplicityIntegrationExperimental Chemical Shift (δ) ppm (DMSO-d₆)
H-5~6.5 - 7.0Singlet1H6.82[1]
-N(CH₃)₂~3.1 - 3.3Singlet6H3.09[1]

Table 2: ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ) ppm
C-5~100 - 110
-N(C H₃)₂~38 - 42
C-4~160 - 165
C-2, C-6~158 - 163

Detailed Spectral Interpretation

¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying two distinct signals.

  • H-5 Proton: The single proton attached to the pyrimidine ring at position 5 (H-5) is anticipated to appear as a singlet in the aromatic region, predicted to be between δ 6.5 and 7.0 ppm. This is due to the absence of adjacent protons for coupling. The experimentally observed chemical shift at 6.82 ppm in DMSO-d₆ aligns well with this prediction.[1]

  • N,N-dimethyl Protons: The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent due to free rotation around the C-N bond. Consequently, they are expected to resonate as a single, sharp singlet. The predicted chemical shift for these protons is in the range of δ 3.1 - 3.3 ppm. The experimental value of 3.09 ppm in DMSO-d₆ corroborates this expectation.[1]

¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals corresponding to the four distinct carbon environments in the molecule.

  • C-5: This carbon, bonded to a hydrogen, is expected to appear in the upfield region for aromatic carbons, estimated to be between δ 100 and 110 ppm.

  • -N(CH₃)₂ Carbons: The two methyl carbons of the dimethylamino group are equivalent and are predicted to resonate at approximately δ 38 - 42 ppm.

  • C-4: The carbon atom of the pyrimidine ring attached to the dimethylamino group (C-4) is expected to be significantly deshielded and appear in the downfield region, likely between δ 160 and 165 ppm.

  • C-2 and C-6: The two carbon atoms bonded to chlorine atoms (C-2 and C-6) are chemically equivalent due to the symmetry of the molecule. These carbons are also expected to be in the downfield region, with a predicted chemical shift in the range of δ 158 - 163 ppm.

Experimental Protocol

The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube to a final volume of approximately 0.6-0.7 mL.

2. ¹H NMR Acquisition:

  • Use a standard 1D proton pulse sequence.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
  • Process the data with appropriate phasing and baseline correction.

3. ¹³C NMR Acquisition:

  • Use a standard 1D carbon pulse sequence with proton decoupling.
  • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).
  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
  • Process the data with appropriate phasing and baseline correction.

Visualizations

The following diagrams illustrate the molecular structure and the relationships between the different nuclei.

molecular_structure cluster_molecule This compound N1 N C2 C2-Cl N1->C2 N3 N C2->N3 C4 C4 N3->C4 C5 C5-H C4->C5 N_amine N C4->N_amine C6 C6-Cl C5->C6 C6->N1 C_Me1 CH₃ N_amine->C_Me1 C_Me2 CH₃ N_amine->C_Me2

Caption: Molecular structure of this compound.

nmr_environments cluster_H ¹H NMR Environments cluster_C ¹³C NMR Environments H5 H-5 H_Me -N(CH₃)₂ C5 C-5 C_Me -N(CH₃)₂ C4 C-4 C2_C6 C-2 & C-6

Caption: Distinct proton and carbon environments for NMR spectroscopy.

References

Mass spectrometry analysis for the confirmation of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Mass Spectrometry Techniques for the Confirmation of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Introduction

This compound is a substituted pyrimidine of interest in pharmaceutical and chemical research. Accurate confirmation and quantification of this compound are critical for drug development, quality control, and research applications. Mass spectrometry (MS), coupled with chromatographic separation, offers a powerful analytical tool for the definitive identification and quantification of this compound. This guide provides a comparative overview of two primary mass spectrometry-based methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. The information presented is based on established principles of mass spectrometry for halogenated and amine-containing compounds, providing a robust framework for methodological selection and development.

Predicted Mass Spectrometry Data

Based on its chemical structure (Molecular Formula: C₆H₇Cl₂N₃), the predicted mass-to-charge ratios (m/z) for various adducts of this compound are crucial for its identification.

AdductPredicted m/z
[M+H]⁺192.00899
[M+Na]⁺213.99093
[M-H]⁻189.99443
[M]⁺191.00116
[1]

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and its fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a key signature for its identification.

Comparison of Analytical Techniques

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on the specific requirements of the analysis, such as sensitivity, sample matrix, and desired throughput.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase before ionization and mass analysis.Separates compounds in the liquid phase, making it suitable for a wider range of polarities and thermal stabilities, followed by ionization and tandem mass analysis.
Ionization Technique Primarily Electron Ionization (EI), which provides detailed fragmentation patterns useful for structural elucidation.Commonly Electrospray Ionization (ESI), a soft ionization technique that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information.[2]
Sensitivity & Selectivity Good sensitivity, but can be limited by matrix interference. Selectivity is enhanced by characteristic fragmentation.Generally offers higher sensitivity and selectivity, especially in complex matrices, due to the use of Multiple Reaction Monitoring (MRM).[3]
Sample Derivatization May be required if the compound has low volatility or contains polar functional groups to improve chromatographic behavior.[3]Typically not required, as LC can handle a wider range of compound polarities.
Instrumentation Widely available and cost-effective.More complex and higher initial investment, but offers greater versatility.
Key Advantages Provides detailed structural information from fragmentation patterns, creating reproducible mass spectra for library matching.[2]High sensitivity and selectivity, suitable for trace-level quantification in complex samples, and applicable to a broader range of compounds without derivatization.[3]
Potential Limitations Not suitable for non-volatile or thermally labile compounds. The need for derivatization can add complexity to sample preparation.[3]Fragmentation is induced in the collision cell (MS/MS), and spectra can be less standardized than EI-GC-MS spectra. ESI can be susceptible to matrix effects.

Experimental Protocols

Detailed methodologies for GC-MS and LC-MS/MS analysis are provided below. These protocols are based on general procedures for similar analytes and should be optimized for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation : Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature : 250°C.

  • Injection Mode : Splitless (1 µL).

  • Mass Spectrometer Parameters :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[2]

  • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase :

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient :

    • Start with 10% B, ramp to 95% B over 5 min, hold for 2 min, and return to initial conditions.[2]

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • Mass Spectrometer Parameters :

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[2]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[3]

    • Predicted MRM Transitions (Hypothetical):

      • Precursor Ion (Q1): 192.0 (corresponding to [M+H]⁺)

      • Product Ions (Q3): Based on predicted fragmentation, potential product ions could result from the loss of a methyl group, a chlorine atom, or cleavage of the pyrimidine ring.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS/MS analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (if needed) Extraction->Derivatization Injection Injection Derivatization->Injection GC Gas Chromatography Injection->GC MS Mass Spectrometry (EI) GC->MS DataAcquisition Data Acquisition MS->DataAcquisition DataAnalysis Data Analysis & Library Matching DataAcquisition->DataAnalysis

GC-MS Experimental Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Injection Injection Extraction->Injection LC Liquid Chromatography Injection->LC MSMS Tandem Mass Spectrometry (ESI) LC->MSMS DataAcquisition Data Acquisition (MRM) MSMS->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis

LC-MS/MS Experimental Workflow

Conclusion

Both GC-MS and LC-MS/MS are highly capable techniques for the confirmation and analysis of this compound.

  • GC-MS with Electron Ionization is a strong choice for structural confirmation due to its reproducible and detailed fragmentation patterns, which can be matched against spectral libraries.

  • LC-MS/MS with Electrospray Ionization excels in quantitative analysis, particularly for trace levels of the analyte in complex biological or environmental matrices, owing to its superior sensitivity and selectivity.

The selection of the most appropriate method will be guided by the specific analytical goals, sample characteristics, and available instrumentation. For novel compound identification, the rich fragmentation data from GC-MS is invaluable. For demanding quantitative applications, the performance of LC-MS/MS is often unparalleled.

References

Reactivity Under the Microscope: A Comparative Analysis of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of heterocyclic chemistry, the selection of a suitable building block is paramount. This guide offers an in-depth comparison of the reactivity of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine with other dichloropyrimidine isomers, supported by established principles and experimental data to inform synthetic strategies.

The reactivity of dichloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions is a subject of considerable interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in biologically active molecules. The inherent electron-deficient nature of the pyrimidine ring renders it susceptible to nucleophilic attack. The regioselectivity and rate of these reactions are profoundly influenced by the positions of the chloro substituents and the electronic nature of other groups on the ring.

Generally, the reactivity of chloro substituents on a pyrimidine ring follows the order C4(6) > C2 >> C5.[1][2] This preference is attributed to the superior stabilization of the negatively charged Meisenheimer intermediate when the nucleophilic attack occurs at positions para or ortho to the ring nitrogens.[1] However, the presence of other substituents can significantly alter this reactivity profile.

In the case of this compound, the N,N-dimethylamino group at the C4 position plays a crucial role. As an electron-donating group (EDG) through resonance, it increases the electron density of the pyrimidine ring, which is expected to decrease the overall reactivity towards nucleophiles compared to unsubstituted dichloropyrimidines.[1] This deactivating effect is a critical consideration for synthetic planning.

Quantitative Reactivity Comparison

While direct, side-by-side kinetic studies comparing this compound with its isomers under identical conditions are not extensively documented in publicly available literature, a qualitative and semi-quantitative comparison can be constructed based on established reactivity principles and reported reaction outcomes for analogous systems. The following table summarizes the expected relative reactivity and typical yields for mono-amination reactions.

Dichloropyrimidine IsomerNucleophileTypical Reaction ConditionsExpected Major Product(s)Typical Yield (%)Relative Reactivity Ranking
This compound Secondary Amine (e.g., Morpholine)DIPEA, EtOH, Reflux2-Chloro-6-(morpholin-4-yl)-N,N-dimethylpyrimidin-4-amineModerate to Good2
2,4-Dichloropyrimidine Secondary Amine (e.g., Morpholine)DIPEA, EtOH, Reflux4-(Morpholin-4-yl)-2-chloropyrimidineGood to Excellent1
4,6-Dichloropyrimidine Secondary Amine (e.g., Morpholine)DIPEA, EtOH, Reflux4-Chloro-6-(morpholin-4-yl)pyrimidineGood to Excellent1

Note: Yields are highly dependent on the specific nucleophile, solvent, temperature, and reaction time. The relative reactivity is an estimation based on general principles of SNAr on pyrimidines.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are representative protocols for nucleophilic aromatic substitution on dichloropyrimidines.

General Protocol for Mono-amination of Dichloropyrimidines

This protocol describes a typical SNAr reaction to achieve mono-amination.

Materials:

  • Dichloropyrimidine (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq.)

  • Anhydrous solvent (e.g., Ethanol, DMF, DMSO, or THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the dichloropyrimidine (1.0 eq.) and the anhydrous solvent.

  • Add the amine nucleophile (1.0-1.2 eq.) to the solution.

  • Add the non-nucleophilic base (DIPEA or TEA, 1.5-2.0 eq.) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity and Regioselectivity Explained

The observed differences in reactivity can be attributed to the electronic effects of the substituents on the pyrimidine ring.

G Logical Relationship of Dichloropyrimidine Reactivity cluster_isomers Dichloropyrimidine Isomers cluster_reactivity Reactivity towards SNAr 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine High High 2,4-Dichloropyrimidine->High C4 > C2 attack 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine->High Symmetrical, high reactivity at C4/C6 This compound This compound Moderate Moderate This compound->Moderate EDG at C4 deactivates C2/C6

Caption: Relative reactivity of dichloropyrimidine isomers in SNAr reactions.

For 2,4- and 4,6-dichloropyrimidine, the two chlorine atoms activate each other, leading to high reactivity at the C4 and C6 positions.[1][2] In 2,4-dichloropyrimidine, substitution generally occurs preferentially at the C4 position.[3]

In contrast, for this compound, the electron-donating N,N-dimethylamino group at C4 deactivates the ring towards nucleophilic attack, thus reducing the reactivity of the chloro groups at C2 and C6. This deactivation makes it less reactive than its unsubstituted counterparts.

Experimental Workflow for Reactivity Comparison

To quantitatively compare the reactivity of these isomers, a standardized experimental workflow is crucial.

G Experimental Workflow for Reactivity Comparison start Start: Prepare Stock Solutions reactants Dichloropyrimidine Isomers (equimolar amounts) start->reactants nucleophile Nucleophile (e.g., Morpholine) (controlled stoichiometry) start->nucleophile reaction Parallel Reactions reactants->reaction nucleophile->reaction conditions Standardized Reaction Conditions (Solvent, Temperature, Base) conditions->reaction monitoring Monitor Reaction Progress (TLC, LC-MS at time intervals) reaction->monitoring analysis Quantitative Analysis (HPLC or GC to determine conversion/yield) monitoring->analysis comparison Compare Reaction Rates and Yields analysis->comparison end End: Determine Relative Reactivity comparison->end

Caption: A typical workflow for comparing the reactivity of dichloropyrimidine isomers.

By running parallel reactions under identical conditions and monitoring the consumption of starting materials and the formation of products over time, a direct comparison of the reactivity of this compound and its isomers can be achieved. This data-driven approach is essential for making informed decisions in the design and optimization of synthetic routes for novel drug candidates and other functional molecules.

References

Comparative Analysis of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine Analogs: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of analogs of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Understanding the structure-activity relationships (SAR) of these analogs is crucial for the rational design of novel therapeutic agents. This document summarizes key findings from published research, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways.

I. Comparative Biological Activity of Substituted Pyrimidine Analogs

Compound IDCore StructureR1-Substituent (Position 2)R2-Substituent (Position 6)Biological ActivityCell Line/TargetIC50/Activity
Analog 1 4-(diethylamino)pyrimidineCyclopropylChloroPotential anticancer, antimicrobial, anti-inflammatoryGeneralNot specified
Analog 2 2-aminopyrimidineN,N-dimethylaminoMethoxyAntibacterialS. aureus, S. saprophyticaus, E. coli, K. pneumoniaeVaried sensitivity
Analog 3 2,4-diaminopyrimidineVariedVariedAnticancerA549, HCT-116, PC-3, MCF-7Moderate to excellent potency
Analog 4 2-amino-4,6-diarylpyrimidineAmino4-fluorophenylAnticancer (CML)K562IC50 = 8.77 ± 0.55 μM
Analog 5 2-amino-4,6-diarylpyrimidineAmino4-fluorophenylABL1 Tyrosine Kinase InhibitorABL1 KinaseIC50 = 3.35 ± 0.58 μM

II. Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

A. Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48-72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

B. Kinase Inhibition Assay (Luminescence-Based)

This assay is used to determine the inhibitory effect of compounds on the activity of specific kinases.

Principle: This method quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests inhibition of the kinase by the test compound.

Protocol:

  • Assay Plate Preparation: Test compounds, a vehicle control, and a positive control (a known inhibitor of the target kinase) are added to the wells of a 384-well plate.

  • Kinase Reaction: A reaction mixture containing the kinase, a specific substrate, and ATP is added to the wells to initiate the reaction.

  • Incubation: The plate is incubated at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: An ATP detection reagent is added to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: The luminescence intensity of each well is measured using a plate reader.

  • Percent Inhibition Calculation: The percentage of kinase inhibition is calculated by comparing the luminescence of the test compound wells to the controls.

III. Signaling Pathways and Experimental Workflows

Diagrams of relevant signaling pathways and experimental workflows provide a clear visual representation of the biological context and experimental design.

A. Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of potential anticancer compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis kinase_assay Kinase Inhibition Assay data_analysis->kinase_assay pathway_analysis Signaling Pathway Analysis kinase_assay->pathway_analysis caption Experimental Workflow for Anticancer Drug Screening

Caption: A typical workflow for the synthesis and in vitro evaluation of novel anticancer compounds.

B. Simplified EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer. Many pyrimidine-based inhibitors target kinases within this pathway.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival Akt->Proliferation Transcription->Proliferation caption Simplified EGFR Signaling Pathway

Caption: Key components of the EGFR signaling cascade leading to cell proliferation and survival.

C. Simplified VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway plays a central role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

VEGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Migration Migration VEGFR->Migration VEGF VEGF (Ligand) VEGF->VEGFR PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK PKC->Ras_Raf_MEK_ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation caption Simplified VEGFR Signaling Pathway

Caption: Overview of the VEGFR signaling pathway, a key driver of angiogenesis.

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of the synthesized intermediate, 2,6-dichloro-N,N-dimethylpyrimidin-4-amine. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines detailed experimental protocols, presents a comparative data summary, and includes decision-making workflows to assist in selecting the optimal method for your specific analytical needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile. It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It separates components based on their volatility and interaction with a stationary phase, followed by detection and identification by mass spectrometry, which provides detailed structural information.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity assessment of this compound depends on the potential impurity profile and the physicochemical properties of the compound itself.

FeatureHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.
Applicability Well-suited for non-volatile, thermally labile, and polar compounds.Ideal for volatile and thermally stable compounds.
Sample Derivatization Generally not required.May be necessary for polar or non-volatile compounds to increase volatility.
Sensitivity High, with various sensitive detectors available (UV, DAD, etc.).Very high, especially with mass spectrometric detection.
Selectivity Good, can be optimized by adjusting mobile phase and stationary phase.Excellent, provides structural information for peak identification.
Potential for Compound Degradation Low, as analyses are typically performed at or near ambient temperature.Possible if the analyte is thermally labile.

Experimental Protocols

Due to the limited availability of specific published methods for this compound, the following protocols are proposed based on established methods for similar halogenated pyrimidines and aromatic amines.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile impurities and the principal compound if it is sufficiently thermally stable.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of dichloromethane to a concentration of 1 mg/mL.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for the purity assessment of a sample of this compound using the described HPLC and GC-MS methods.

Table 1: HPLC Purity Analysis

Peak No.Retention Time (min)Area (%)Possible Identity
14.50.15Starting Material Impurity
212.899.5This compound
315.20.25Over-chlorinated byproduct
418.90.10Dimer impurity

Table 2: GC-MS Impurity Analysis

| Peak No. | Retention Time (min) | Area (%) | Key m/z fragments | Possible Identity | | :--- | :--- | :--- | :--- | | 1 | 5.2 | 0.05 | 78, 51 | Residual Solvent (e.g., Pyridine) | | 2 | 8.9 | 99.8 | 204, 169, 134 | this compound | | 3 | 10.1 | 0.15 | 238, 203, 168 | Trichlorinated pyrimidine impurity |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for both HPLC and GC-MS.

HPLC_Workflow A Sample Weighing B Dissolution in Acetonitrile A->B C HPLC Injection B->C D Separation on C18 Column C->D E DAD Detection at 254 nm D->E F Data Analysis (Peak Integration) E->F G Purity Report F->G GCMS_Workflow A Sample Weighing B Dissolution in Dichloromethane A->B C GC-MS Injection B->C D Separation on DB-5ms Column C->D E Electron Ionization D->E F Mass Analysis E->F G Data Analysis (Library Search) F->G H Purity & Impurity ID Report G->H

The N,N-Dimethylamino Group's Influence on Dichloropyrimidine Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate effects of substituents on heterocyclic cores is paramount for the rational design of novel therapeutics. This guide provides an in-depth comparison of the reactivity of the dichloropyrimidine core as influenced by the presence of an N,N-dimethylamino group. By examining experimental data and reaction outcomes, we aim to furnish a clear, objective resource for chemists engaged in the synthesis of pyrimidine-based compounds, which are pivotal scaffolds in many areas of medicinal chemistry, including the development of kinase inhibitors.

The pyrimidine ring, an electron-deficient heterocycle, is inherently prone to nucleophilic aromatic substitution (SNAr). The strategic placement of chloro substituents renders the carbon atoms susceptible to nucleophilic attack. The general order of reactivity for chloro groups on a pyrimidine ring is C4(6) > C2 > C5.[1] This preferential reactivity is attributed to the superior stabilization of the Meisenheimer intermediate when the nucleophilic attack occurs at positions para or ortho to the ring nitrogen atoms. However, the introduction of an electron-donating group (EDG) such as an N,N-dimethylamino group can significantly modulate the electronic properties of the pyrimidine ring, thereby altering its reactivity and the regioselectivity of substitution reactions.

Impact of the N,N-Dimethylamino Group on Reactivity

The N,N-dimethylamino group is a potent electron-donating group through resonance. When attached to the dichloropyrimidine core, it increases the electron density of the ring, which generally deactivates it towards nucleophilic attack compared to an unsubstituted dichloropyrimidine. However, the position of this group is critical in directing the regioselectivity of SNAr reactions.

For instance, in the case of a 2,4-dichloropyrimidine, the presence of an N,N-dimethylamino group at the C6 position reverses the typical C4 selectivity of nucleophilic attack. The strong electron-donating nature of the dimethylamino group at C6 directs the nucleophilic attack to the C2 position. This is because the resonance contribution of the amino group increases the electron density at the C4 position, making it less electrophilic, while the C2 position becomes the more favorable site for nucleophilic substitution.

Quantitative Comparison of Reactivity

While direct side-by-side kinetic data for the nucleophilic aromatic substitution on a dichloropyrimidine with and without an N,N-dimethylamino group under identical conditions is not extensively reported in the literature, a comparative analysis of reaction yields and conditions from various studies provides valuable insights into their relative reactivity. The following tables summarize the available quantitative data for amination reactions on different dichloropyrimidine cores.

Table 1: Comparison of Reaction Yields for Amination of Dichloropyrimidine Derivatives

Dichloropyrimidine DerivativeNucleophileReaction ConditionsProductYield (%)Reference
4,6-DichloropyrimidineN-[2-(1-Adamantyloxy)ethyl]amineK₂CO₃, DMF, 140 °C, 24 hN-[2-(1-Adamantyloxy)ethyl]-6-chloropyrimidin-4-amine99[2]
2-Amino-4,6-dichloropyrimidineBenzylamineTriethylamine, 80-90 °C2-Amino-4-chloro-6-(benzylamino)pyrimidine88
4-Amino-2,6-dichloropyrimidineAdamantane-containing amineK₂CO₃, DMF, 140 °C, 24 hMono-aminated productup to 99
2,4-DichloropyrimidineAnilineK₂CO₃, DMAc, rt, 1h4-(Phenylamino)-2-chloropyrimidine & 2-(Phenylamino)-4-chloropyrimidineRatio dependent on substituents

Note: The data presented is compiled from different sources and should be interpreted with consideration of the specific reaction conditions. The high yield obtained for the amination of 4,6-dichloropyrimidine suggests a highly reactive core. The presence of an amino group, as in 2-amino- and 4-amino-dichloropyrimidine, still allows for high-yielding substitution reactions, indicating that while the amino group is electron-donating, the overall electron deficiency of the ring and the presence of two chloro groups maintain significant reactivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for nucleophilic aromatic substitution reactions on dichloropyrimidine cores.

Protocol 1: General Procedure for Catalyst-Free Monoamination of 4,6-Dichloropyrimidine

This protocol describes a typical nucleophilic aromatic substitution reaction to achieve mono-amination of 4,6-dichloropyrimidine.

Materials:

  • 4,6-Dichloropyrimidine

  • Amine of choice (e.g., N-[2-(1-Adamantyloxy)ethyl]amine)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4,6-dichloropyrimidine (1.0 mmol), the desired amine (1.0 mmol), and anhydrous potassium carbonate (2.5 mmol).

  • Add anhydrous DMF (4 mL) to the flask.

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically 24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.[2]

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-(N,N-dimethylamino)pyrimidine

This protocol describes a general procedure for the nucleophilic aromatic substitution on a dichloropyrimidine activated by an N,N-dimethylamino group, leading to substitution at the C2 position.

Materials:

  • 2,4-Dichloro-6-(N,N-dimethylamino)pyrimidine

  • Nucleophile of choice (e.g., a primary or secondary amine)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., n-Butanol or Dioxane)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 2,4-dichloro-6-(N,N-dimethylamino)pyrimidine (1.0 mmol) in the chosen anhydrous solvent.

  • Add the nucleophile (1.1 equivalents) to the solution.

  • Add the base (1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the C2-substituted product.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

SNAr_Mechanism cluster_0 SNAr on Unsubstituted Dichloropyrimidine cluster_1 SNAr on Dichloropyrimidine with C6-NMe₂ Start1 2,4-Dichloropyrimidine Intermediate1 Meisenheimer Complex (Attack at C4) Start1->Intermediate1 + Nu⁻ Product1 4-Substituted-2-chloropyrimidine Intermediate1->Product1 - Cl⁻ Start2 2,4-Dichloro-6-(N,N-dimethylamino)pyrimidine Intermediate2 Meisenheimer Complex (Attack at C2) Start2->Intermediate2 + Nu⁻ Product2 2-Substituted-4-chloro-6-(N,N-dimethylamino)pyrimidine Intermediate2->Product2 - Cl⁻

Caption: Regioselectivity in SNAr reactions of dichloropyrimidines.

Bcr_Abl_Pathway BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Survival Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->BCR-ABL

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of pyrimidine-based drugs.

References

Efficacy of Palladium Catalysts in Cross-Coupling Reactions with 2,6-dichloro-N,N-dimethylpyrimidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated pyrimidines is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. The substrate, 2,6-dichloro-N,N-dimethylpyrimidin-4-amine, represents a valuable scaffold for the development of novel therapeutics. The selective substitution of its chlorine atoms via palladium-catalyzed cross-coupling reactions opens avenues for creating diverse compound libraries. However, the efficiency of these transformations is highly dependent on the choice of the palladium catalyst system.

This guide provides a comparative overview of the efficacy of different palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound. It is important to note that while direct, side-by-side comparative studies on this specific substrate are limited in publicly available literature, the data presented herein is collated from studies on closely related dichloropyrimidine and dichloropyridine derivatives. This information serves as a valuable starting point for reaction optimization and catalyst selection.

Data Presentation: Comparison of Palladium Catalysts

The following table summarizes representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates structurally similar to this compound. This data is intended to provide a comparative perspective on the performance of various palladium catalyst systems.

Reaction Type Catalyst System Substrate Coupling Partner Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Suzuki-Miyaura Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O100 (MW)0.25>95 (LC-MS)[1]
Suzuki-Miyaura Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄1,4-Dioxane70-8018-2285[1]
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos2,6-DichloropyridineAnilineNaOtBuToluene1001683[2]
Buchwald-Hartwig Pd(OAc)₂ / XPhos2,4-DichloropyridineAniline DerivativesK₂CO₃Dioxane1000.5>90[2]
Buchwald-Hartwig Pd(PPh₃)₂Cl₂ / Xantphos4-(pyridin-3-yl)pyrimidin-2-amineAryl BromideNaOtBuTolueneReflux827-82[3][4][5]
  • Note: The data presented is for analogous substrates and is intended to be representative. Optimal conditions for this compound may vary and require experimental optimization.

Experimental Protocols

The following are detailed, generalized methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for the functionalization of this compound.

1. General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the palladium-catalyzed cross-coupling of a chloropyrimidine with a boronic acid.

  • Materials:

    • This compound

    • Aryl- or heteroarylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ or K₃PO₄)

    • Degassed solvent (e.g., 1,4-dioxane/water mixture)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive pressure of the inert gas.

    • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL).

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed C-N bond formation between a chloropyrimidine and an amine.[6]

  • Materials:

    • This compound

    • Primary or secondary amine

    • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Phosphine ligand (e.g., Xantphos or XPhos)

    • Strong, non-nucleophilic base (e.g., NaOtBu)

    • Anhydrous, inert solvent (e.g., toluene or dioxane)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a glovebox, charge a dry Schlenk flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

    • Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the flask.

    • Add the anhydrous solvent (e.g., toluene) to the flask.

    • Seal the flask, remove it from the glovebox, and place it in a preheated oil bath.

    • Stir the reaction mixture at the desired temperature (e.g., 100 °C) under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for a palladium-catalyzed cross-coupling reaction.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine Substrate, Coupling Partner, and Base in a Dry Flask inert Establish Inert Atmosphere (e.g., Ar/N2) start->inert reagents Add Palladium Catalyst and Ligand inert->reagents solvent Add Degassed Solvent reagents->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction and Extract with Organic Solvent cool->quench wash Wash Organic Layer quench->wash dry Dry, Filter, and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Characterize Final Product (NMR, MS, etc.) purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 2-amino-4,6-dichloropyrimidine and 4-amino-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of the isomeric aminodichloropyrimidines, 2-amino-4,6-dichloropyrimidine and 4-amino-2,6-dichloropyrimidine, reveals distinct differences in their molecular fingerprints. This guide provides a detailed analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols, to aid researchers, scientists, and drug development professionals in their characterization and utilization.

The positional isomerism of the amino group on the dichloropyrimidine ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these two compounds. While both are valuable building blocks in medicinal chemistry and materials science, accurate identification and differentiation are paramount for their successful application. This guide presents a side-by-side comparison of their key spectroscopic features to facilitate unambiguous structural elucidation.

At a Glance: Spectroscopic Data Summary

The following tables provide a concise summary of the key quantitative spectroscopic data for 2-amino-4,6-dichloropyrimidine and 4-amino-2,6-dichloropyrimidine.

Table 1: ¹H and ¹³C NMR Spectral Data
Compound ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
2-amino-4,6-dichloropyrimidine ~7.0 - 8.0 ppm (Broad Singlet, 2H, -NH₂) ~6.5 - 7.5 ppm (Singlet, 1H, H-5)Predicted: C2: ~163 ppm C4/C6: ~158 ppm C5: ~103 ppm
4-amino-2,6-dichloropyrimidine Predicted: ~6.5 - 7.0 ppm (Broad Singlet, 2H, -NH₂) ~6.3 ppm (Singlet, 1H, H-5)Predicted: C4: ~163 ppm C2/C6: ~158 ppm C5: ~103 ppm

Note: The ¹H and ¹³C NMR data for 4-amino-2,6-dichloropyrimidine are predicted values based on the analysis of structurally related compounds.[1]

Table 2: Infrared (IR) Spectroscopy Data
Compound Key IR Absorption Bands (cm⁻¹)
2-amino-4,6-dichloropyrimidine 3470 (N-H Asymmetric stretch), 3390 (N-H Symmetric stretch), 1650 (N-H Scissoring), ~1570 (C=N stretch), ~811 (C-Cl stretch)[2]
4-amino-2,6-dichloropyrimidine 3400 - 3300 (N-H stretch, doublet), ~1640 (N-H bend), ~1570 (C=N stretch), ~800 (C-Cl stretch)[1]
Table 3: Mass Spectrometry (MS) Data
Compound Key Mass-to-Charge Ratios (m/z) and Assignments
2-amino-4,6-dichloropyrimidine 163/165/167 ([M]⁺, isotopic pattern for 2 Cl), 128 ([M-Cl]⁺)
4-amino-2,6-dichloropyrimidine Predicted: 163/165/167 ([M]⁺, isotopic pattern for 2 Cl), 128 ([M-Cl]⁺), 101 ([M-Cl, HCN]⁺), 75 ([C₂HClN]⁺)[1]

Deciphering the Spectra: A Detailed Comparison

The subtle shift in the amino group's position from C2 to C4 induces noticeable changes in the spectroscopic profiles of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the chemical shift of the lone pyrimidine proton (H-5) is expected to be slightly different for the two isomers due to the varying electronic influence of the amino group's location. For 2-amino-4,6-dichloropyrimidine, the amino group at the C2 position is flanked by two nitrogen atoms, which would influence the electron density across the ring differently compared to the 4-amino isomer where the amino group is adjacent to two chlorine atoms. The amino protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

In ¹³C NMR, the chemical shifts of the carbon atoms in the pyrimidine ring are also sensitive to the amino group's position. The carbon atom bearing the amino group (C2 or C4) will experience a significant upfield shift compared to the corresponding carbon in dichloropyrimidine. The chemical shifts of the other ring carbons will also be affected, providing a unique fingerprint for each isomer.

Infrared (IR) Spectroscopy: The IR spectra of both compounds are characterized by the presence of N-H stretching vibrations of the primary amine, typically appearing as a doublet in the 3300-3500 cm⁻¹ region.[1][2] The N-H bending (scissoring) vibration is observed around 1640-1650 cm⁻¹.[1][2] The positions of the C=N and C-Cl stretching vibrations also provide valuable diagnostic information for distinguishing between the two isomers.

Mass Spectrometry (MS): Both isomers exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate ratio of 9:6:1). The fragmentation patterns, however, are expected to differ. The loss of a chlorine atom to give the [M-Cl]⁺ ion is a common fragmentation pathway for both. Subsequent fragmentations, such as the loss of hydrogen cyanide (HCN), can provide further structural clues to differentiate the isomers.[1]

Visualizing the Workflow

To ensure reproducible and high-quality data, a standardized experimental workflow is essential. The following diagram illustrates a typical process for the spectroscopic analysis of these aminodichloropyrimidines.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Aminodichloropyrimidine Isomer NMR_Prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent (e.g., Methanol) Sample->MS_Prep NMR ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR MS Mass Spectrometry (e.g., ESI-MS) MS_Prep->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Group Identification IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern Isotopic Distribution MS->MS_Data

Caption: General workflow for the spectroscopic analysis of aminodichloropyrimidine isomers.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 10-20 mg of the aminodichloropyrimidine isomer and dissolve it in about 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Use a standard single-pulse experiment with a spectral width of approximately 0-12 ppm. A sufficient number of scans (typically 16 or more) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI). Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and its characteristic isotopic pattern, as well as the major fragment ions.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the unambiguous differentiation of 2-amino-4,6-dichloropyrimidine and 4-amino-2,6-dichloropyrimidine. While their elemental composition is identical, the distinct electronic and steric environments created by the different placement of the amino group lead to unique and identifiable spectral features. The experimental data and protocols presented in this guide serve as a valuable resource for researchers working with these important chemical intermediates, ensuring their correct identification and use in synthesis and development.

References

Validating the Synthetic Pathway of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine: A Comparative Guide with Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confirmation of a synthetic route's mechanism is a critical step in ensuring the reliability and scalability of compound production. This guide provides a comparative analysis of a proposed synthetic route for 2,6-dichloro-N,N-dimethylpyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. We will explore a primary synthetic pathway and a potential alternative, presenting supporting data from analogous reactions. Furthermore, this guide details an experimental protocol for the validation of the primary synthetic route using isotopic labeling, a powerful technique for elucidating reaction mechanisms.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through different pathways. Below is a comparison of a proposed primary route and a plausible alternative.

Table 1: Comparison of Synthetic Routes for this compound

FeaturePrimary Route: Nucleophilic SubstitutionAlternative Route: Chlorination of a Precursor
Starting Materials 2,4,6-Trichloropyrimidine, Dimethylamine4-(Dimethylamino)-2,6-dihydroxypyrimidine
Key Reagents Triethylamine (base), Ethanol (solvent)Phosphorus oxychloride (POCl₃)
Reaction Steps One-step synthesisTwo-step synthesis (synthesis of precursor followed by chlorination)
Reported Yield (Analogous Reactions) 81-86% for 2-(Dimethylamino)pyrimidine from 2-chloropyrimidine.[1]Over 80% for the chlorination of similar dihydroxypyrimidines.[2]
Purity Generally high, requires purification by distillation or crystallization.[1]Can be high, but may require extensive purification to remove by-products.[3]
Advantages Direct, one-step reaction. Readily available starting materials.High-yielding chlorination step.
Disadvantages Potential for side products if reaction conditions are not controlled.Multi-step process increases complexity. The precursor is not as common as 2,4,6-trichloropyrimidine.

Experimental Protocols

Detailed methodologies for the primary synthetic route and its validation via isotopic labeling are provided below.

Protocol 1: Synthesis of this compound (Primary Route)

This protocol is adapted from the synthesis of 2-(Dimethylamino)pyrimidine.[1]

Materials:

  • 2,4,6-Trichloropyrimidine

  • Anhydrous Dimethylamine

  • Absolute Ethanol

  • Triethylamine

  • Ice

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a gas inlet tube, dissolve 2,4,6-trichloropyrimidine in absolute ethanol.

  • Add triethylamine to the solution to act as a base.

  • Bubble anhydrous dimethylamine gas through the solution while refluxing for 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the solution and remove the ethanol by distillation under reduced pressure.

  • Chill the residue in an ice bath and add cold water to precipitate the crude product.

  • Filter the precipitate and wash with cold water.

  • Dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.

  • Characterize the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Validation of the Synthetic Route using ¹⁵N Isotopic Labeling

This protocol outlines the use of ¹⁵N-labeled dimethylamine to validate the proposed nucleophilic aromatic substitution mechanism.

Materials:

  • 2,4,6-Trichloropyrimidine

  • [¹⁵N]-Dimethylamine hydrochloride

  • Absolute Ethanol

  • Triethylamine

  • Standard laboratory glassware and purification materials

Procedure:

  • Synthesize [¹⁵N]-dimethylamine by reacting [¹⁵N]-dimethylamine hydrochloride with a strong base.

  • Follow the procedure outlined in Protocol 1, substituting unlabeled dimethylamine with the synthesized [¹⁵N]-dimethylamine.

  • After purification, analyze the final product using high-resolution mass spectrometry.

  • The mass spectrum of the product should show a molecular ion peak shifted by +1 m/z unit compared to the unlabeled compound, confirming the incorporation of the ¹⁵N-labeled dimethylamino group.

  • Further structural confirmation can be obtained using ¹⁵N NMR spectroscopy.

Visualizing the Validation Workflow

The following diagrams illustrate the proposed synthetic pathway and the logical workflow for its validation using isotopic labeling.

G cluster_synthesis Synthetic Pathway 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine Reaction Reaction 2,4,6-Trichloropyrimidine->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthetic route for this compound.

G Start Start Synthesize_Labeled_Reactant Synthesize [¹⁵N]-Dimethylamine Start->Synthesize_Labeled_Reactant Perform_Synthesis Perform Synthesis with Labeled Reactant Synthesize_Labeled_Reactant->Perform_Synthesis Purify_Product Purify Labeled Product Perform_Synthesis->Purify_Product Analyze_Product Analyze by Mass Spectrometry and NMR Purify_Product->Analyze_Product Validate_Mechanism Confirm Incorporation of ¹⁵N Label Analyze_Product->Validate_Mechanism End End Validate_Mechanism->End

Caption: Workflow for the validation of the synthetic route using isotopic labeling.

Application in Drug Development: Metabolic Studies

Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[4][5][6] The synthesized [¹⁵N]-2,6-dichloro-N,N-dimethylpyrimidin-4-amine can be used as an internal standard for the accurate quantification of the unlabeled drug candidate in biological matrices, or it can be used directly to trace the metabolic fate of the molecule.

Table 2: Application of Isotopic Labeling in Metabolic Studies

TechniqueApplicationExpected Outcome
LC-MS/MS Quantification of drug and metabolitesAccurate concentration profiles of the drug and its metabolites over time.[7]
High-Resolution MS Metabolite identificationIdentification of novel metabolites by tracking the +1 m/z shift of the ¹⁵N label.
NMR Spectroscopy Structural elucidation of metabolitesDetermination of the precise location of metabolic modifications on the molecule.[6]

The following diagram illustrates a typical workflow for a drug metabolism study using an isotopically labeled compound.

G Administer_Labeled_Drug Administer [¹⁵N]-Labeled Drug to in vitro or in vivo model Collect_Samples Collect Biological Samples (e.g., plasma, urine) Administer_Labeled_Drug->Collect_Samples Sample_Preparation Sample Preparation (e.g., extraction) Collect_Samples->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Analysis Data Analysis and Metabolite Identification LC_MS_Analysis->Data_Analysis Pharmacokinetic_Modeling Pharmacokinetic Modeling Data_Analysis->Pharmacokinetic_Modeling

Caption: Workflow for a drug metabolism study using an isotopically labeled compound.

References

Comparative Performance Analysis of Starting Materials for the Synthesis of N2-(4-methoxyphenyl)-N4,N4-dimethyl-6-(morpholin-4-yl)pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark analysis of two synthetic routes to the target molecule, N2-(4-methoxyphenyl)-N4,N4-dimethyl-6-(morpholin-4-yl)pyrimidine-2,4-diamine, a representative polysubstituted pyrimidine with potential applications in medicinal chemistry. The performance of the primary starting material, 2,6-dichloro-N,N-dimethylpyrimidin-4-amine, is compared against an alternative route commencing with 2,4,6-trichloropyrimidine. This analysis is intended for researchers, scientists, and professionals in drug development to inform strategic decisions in synthetic planning and process optimization.

The comparison encompasses a detailed examination of the synthetic pathways, experimental protocols, and a quantitative summary of key performance indicators such as reaction yields and step count.

Data Presentation: A Comparative Summary of Synthetic Routes

The following table provides a high-level comparison of the two synthetic pathways to the target molecule.

MetricRoute 1: From this compoundRoute 2: From 2,4,6-trichloropyrimidine
Starting Material This compound2,4,6-trichloropyrimidine
Number of Synthetic Steps 23
Overall Estimated Yield ~65%~50%
Key Transformations Sequential Nucleophilic Aromatic Substitution (SNAr)Sequential Nucleophilic Aromatic Substitution (SNAr)
Advantages Shorter synthetic route, higher overall yield.Readily available starting material, potential for greater diversification.
Disadvantages Starting material may be less common than 2,4,6-trichloropyrimidine.Longer synthetic route, lower overall yield, potential for isomeric mixtures.

Synthetic Route 1: Synthesis starting from this compound

This route involves a two-step sequential nucleophilic aromatic substitution (SNAr) on the this compound core. The presence of the electron-donating dimethylamino group at the C4 position influences the reactivity of the two chlorine atoms, allowing for a degree of selectivity in the substitutions.

Experimental Protocol

Step 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)-N',N'-dimethyl-6-(morpholin-4-yl)pyrimidine-4,6-diamine

To a solution of this compound (1.0 eq) in a suitable solvent such as n-butanol or DMF, is added morpholine (1.1 eq) and a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq). The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the monosubstituted product. The estimated yield for this step is approximately 80%.

Step 2: Synthesis of N2-(4-methoxyphenyl)-N4,N4-dimethyl-6-(morpholin-4-yl)pyrimidine-2,4-diamine (Target Molecule)

The product from Step 1 (1.0 eq) is dissolved in a solvent such as n-butanol. To this solution is added 4-methoxyaniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a phosphine ligand like Xantphos (0.1 eq), and a base, for instance, potassium carbonate (K₂CO₃) (2.0 eq). The reaction mixture is heated to 100-120 °C under an inert atmosphere for 8-12 hours. After completion of the reaction, as monitored by TLC or LC-MS, the mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The resulting crude product is purified by column chromatography to yield the final target molecule. The estimated yield for this Buchwald-Hartwig amination step is around 82%.

Logical Relationship Diagram for Route 1

G A This compound B Intermediate: 2-chloro-N-(4-methoxyphenyl)-N',N'-dimethyl-6-(morpholin-4-yl)pyrimidine-4,6-diamine A->B Step 1: Morpholine, Base Yield: ~80% C Target Molecule: N2-(4-methoxyphenyl)-N4,N4-dimethyl-6-(morpholin-4-yl)pyrimidine-2,4-diamine B->C Step 2: 4-methoxyaniline, Pd catalyst Yield: ~82% G A 2,4,6-trichloropyrimidine B Intermediate 1: 4,6-dichloro-N,N-dimethylpyrimidin-2-amine A->B Step 1: Dimethylamine Yield: ~85% C Intermediate 2: 4-chloro-N,N-dimethyl-6-(morpholin-4-yl)pyrimidin-2-amine B->C Step 2: Morpholine, Base Yield: ~80% D Target Molecule: N2-(4-methoxyphenyl)-N4,N4-dimethyl-6-(morpholin-4-yl)pyrimidine-2,4-diamine C->D Step 3: 4-methoxyaniline, Pd catalyst Yield: ~75%

Safety Operating Guide

Safe Disposal of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the proper handling and disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine, a halogenated pyrimidine derivative. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds such as 2,6-dichloro-4-pyrimidinamine suggests that this chemical should be handled as a hazardous substance. Key potential hazards include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Incompatible materials to avoid include strong oxidizing agents and strong acids.[2] Hazardous decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]

Quantitative Hazard Data

The following table summarizes the hazard classifications for a closely related compound, 2,6-dichloro-4-pyrimidinamine. This information should be considered as a proxy for handling this compound.

Hazard ClassCategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a full-face shield.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3]
Body Protection Laboratory coat or chemical-resistant coveralls.[2][3]
Respiratory Protection NIOSH-approved respirator if ventilation is inadequate or dust is generated.[3]
Foot Protection Closed-toe shoes.[3]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Collection and Segregation:

  • Solid Waste: Collect any unused or contaminated solid this compound in a designated, compatible, and sealable hazardous waste container.[3]
  • Contaminated Materials: Dispose of any items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, as hazardous waste.[3]
  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a container labeled for halogenated organic waste.[3] Do not dispose of this chemical down the drain.[4]

2. Container Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.[3]

3. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2]
  • The storage area must have secondary containment to control any potential leaks.[3]
  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong acids.[2]

4. Final Disposal:

  • The final disposal of this compound must be conducted by a licensed and approved waste disposal company.[2]
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.[3]
  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.[2]
  • Complete all necessary waste disposal forms as required by your institution and local, state, and federal regulations.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemical Goggles - Resistant Gloves - Lab Coat start->ppe collect_waste Collect Waste in a Designated, Labeled, and Sealed Container ppe->collect_waste check_incompatible Check for Incompatible Waste Mixtures (e.g., Strong Acids, Oxidizing Agents) collect_waste->check_incompatible store_waste Store in a Secure, Ventilated Hazardous Waste Area with Secondary Containment check_incompatible->store_waste No Incompatibles contact_ehs Contact Environmental Health & Safety (EHS) for Collection and Disposal store_waste->contact_ehs end_disposal End: Proper Disposal Complete contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a critical aspect of daily operations. This document provides comprehensive, immediate safety and logistical guidance for managing 2,6-dichloro-N,N-dimethylpyrimidin-4-amine, outlining detailed operational and disposal protocols to ensure a safe laboratory environment.

Hazard Summary:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects eyes and face from splashes and airborne particles.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Consider double-gloving.Prevents skin contact and absorption of the chemical.[2][4][5]
Body Protection A lab coat or chemical-resistant coveralls.Provides a barrier against accidental spills and contamination of personal clothing.[2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary if working in a poorly ventilated area or when dust may be generated.[2]Protects the respiratory system from inhalation of harmful dust.
Foot Protection Closed-toe shoes, preferably chemical-resistant footwear.[2]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3]

  • Verify that a chemical fume hood is operational and available for use.

  • Put on all required personal protective equipment as detailed in the PPE table.

2. Handling:

  • Perform all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Avoid the formation of dust during handling.[3][6][7]

  • Use non-sparking tools to prevent ignition sources.[7][8]

  • Ensure adequate ventilation at all times.[1][3][6][7][8]

3. Post-Handling & Cleanup:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Wash hands and any exposed skin thoroughly after handling.[1][9]

  • Segregate all waste containing this compound for proper disposal.[2]

  • Take off contaminated clothing and wash it before reuse.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage:

  • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.[2]

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container for halogenated organic waste.[2]

  • Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that are contaminated with the chemical should be disposed of as hazardous waste.[2]

Container Labeling and Storage:

  • Use a designated, properly labeled, and sealed container for the waste. The container should be in good condition and compatible with the chemical.[2]

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[2]

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1][6] The storage area should have secondary containment.[2]

Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous waste.[2]

  • Complete all necessary waste disposal forms as required by your institution and local regulations.[2]

  • Do not discharge to sewer systems.[8]

Experimental Workflow: Handling and Use

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Operation prep2 Don Personal Protective Equipment prep1->prep2 prep3 Prepare Work Area and Equipment prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-N,N-dimethylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.